Technical Documentation Center

6-Amino-3-bromo-2-methoxybenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-3-bromo-2-methoxybenzonitrile
  • CAS: 1421312-11-9

Core Science & Biosynthesis

Foundational

6-Amino-3-bromo-2-methoxybenzonitrile physical and chemical properties

Technical Whitepaper: 6-Amino-3-bromo-2-methoxybenzonitrile – A Privileged Scaffold for Advanced Heterocyclic Synthesis Executive Summary In modern drug discovery, the rapid construction of complex, target-specific molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Amino-3-bromo-2-methoxybenzonitrile – A Privileged Scaffold for Advanced Heterocyclic Synthesis

Executive Summary

In modern drug discovery, the rapid construction of complex, target-specific molecular architectures relies heavily on highly functionalized, poly-substituted aromatic building blocks. 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) represents a critical advanced intermediate that offers orthogonal reactivity. As a Senior Application Scientist, I frequently leverage this specific scaffold because its unique substitution pattern—featuring an ortho-aminobenzonitrile motif paired with a sterically hindered aryl bromide—provides a direct, high-yield pathway to highly decorated quinazolines and quinazolones. These fused bicyclic systems are privileged pharmacophores found in numerous FDA-approved kinase inhibitors (e.g., EGFR and VEGFR inhibitors).

This guide provides an in-depth mechanistic analysis of the compound's physicochemical properties, maps its strategic synthetic utility, and outlines self-validating experimental protocols for its deployment in drug development workflows.

Physicochemical Profiling & Structural Logic

The reactivity of 6-Amino-3-bromo-2-methoxybenzonitrile is dictated by the push-pull electronic effects of its substituents. The C1-cyano group is strongly electron-withdrawing (-I, -M), while the C6-amino and C2-methoxy groups are electron-donating (+M). The C3-bromine serves as a heavy-atom handle for transition-metal catalysis.

Table 1: Quantitative Physicochemical Summary

Property Value Scientific Implication
CAS Number 1421312-11-9 Unique identifier for procurement and regulatory tracking.
Molecular Formula C₈H₇BrN₂O[1] Determines exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 227.06 g/mol [1] Low molecular weight ensures the final elaborated drug candidate remains within Lipinski's Rule of 5.
Isotopic Signature ~1:1 ratio (²²⁷M / ²²⁹M) The presence of ⁷⁹Br and ⁸¹Br provides a distinct doublet in LC-MS, serving as a built-in diagnostic tool for reaction monitoring.

| Physical State | Solid (typically crystalline)[1] | Facilitates purification via recrystallization rather than resource-intensive chromatography. |

Strategic Synthetic Utility & Orthogonal Reactivity

The true value of this molecule lies in its orthogonal reactivity . You can selectively react one functional group without protecting the others, provided the catalytic conditions are rigorously controlled.

  • C3-Bromine (Cross-Coupling): The C3 position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the adjacent C2-methoxy group imposes severe steric hindrance. To overcome this, the catalytic cycle requires a palladium source paired with a bidentate ligand possessing a large bite angle (e.g., dppf) or a bulky monodentate phosphine (e.g., XPhos) to force the sterically demanding reductive elimination step[2].

  • C1-Cyano & C6-Amino (Cyclization): The ortho-aminobenzonitrile arrangement is a classic precursor for carbon dioxide fixation. Under basic conditions, the amine is deprotonated and attacks CO₂, followed by intramolecular cyclization into the cyano group to yield a quinazoline-2,4(1H,3H)-dione core[3],[4].

ReactivityMap Core 6-Amino-3-bromo- 2-methoxybenzonitrile C3 C3: Bromine Cross-Coupling Core->C3 Pd-Catalysis C1_C6 C1/C6: Cyano & Amino Quinazoline Cyclization Core->C1_C6 CO2 / Base C2 C2: Methoxy Demethylation Core->C2 BBr3

Fig 1. Orthogonal reactivity map of 6-Amino-3-bromo-2-methoxybenzonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify causality and mechanistic success at critical junctures.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling at C3

Objective: Append an aryl/heteroaryl group to the C3 position while leaving the cyano and amino groups intact.

  • Preparation & Degassing: In a Schlenk flask, combine 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle[2].

    • Action: Sparge the mixture with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The dppf ligand's large bite angle (~99°) provides the necessary steric push to accelerate reductive elimination, overcoming the clash with the C2-methoxy group[2].

  • Thermal Activation: Heat the reaction to 90 °C for 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: The reaction is successful if the characteristic 1:1 isotopic bromine doublet (m/z 227/229) has completely disappeared, replaced by the exact mass of the coupled product. If the doublet persists, the catalytic cycle has stalled (likely due to oxygen ingress); add an additional 2 mol% catalyst.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Atom-Efficient Cyclization to Quinazoline-2,4(1H,3H)-dione

Objective: Construct the bicyclic quinazoline core using atmospheric CO₂.

  • Reagent Assembly: Dissolve 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq) in a polar aprotic solvent (e.g., DMSO). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq).

    • Causality: DBU is a strong, non-nucleophilic base that highly activates the C6-amino group, enhancing its nucleophilicity without participating in unwanted side reactions[4].

  • CO₂ Fixation: Bubble CO₂ gas (1 atm) through the solution at 80 °C for 12 hours.

    • Causality: The activated amine attacks the electrophilic carbon of CO₂ to form a carbamate intermediate, which subsequently undergoes intramolecular cyclization by attacking the adjacent C1-cyano group[3].

  • Self-Validation (IPC): Analyze via FT-IR.

    • Validation Check: The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ must completely disappear, confirming the cyano group has been consumed in the ring closure.

  • Isolation: Cool to room temperature and slowly acidify with 1M HCl until pH ~3.

    • Validation Check: The quinazoline-2,4-dione product will rapidly precipitate as a white/off-white solid due to its insolubility in acidic aqueous media. This precipitation acts as both a purification step and a visual confirmation of structural conversion.

Workflow Step1 Starting Material (1421312-11-9) Step2 CO2 + DBU (1 atm, 80°C) Step1->Step2 Activation Step3 Nucleophilic Addition Step2->Step3 Cyclization Step4 Quinazoline- 2,4-dione Step3->Step4 Isolation

Fig 2. Workflow for the base-catalyzed cyclization to quinazoline-2,4(1H,3H)-dione.

Conclusion

6-Amino-3-bromo-2-methoxybenzonitrile is far more than a simple aromatic ring; it is a meticulously designed synthetic vector. By understanding the causality behind its steric and electronic properties, drug development professionals can exploit its orthogonal reactivity to rapidly generate libraries of highly functionalized quinazolines and related heterocycles with exceptional atom economy and high fidelity.

References

  • [1] Title: 6-Amino-3-bromo-2-methoxy-benzonitrile-Information Source: Chemcia Scientific, LLC. URL: [Link]

  • [3] Title: Synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst Source: Catalysis Today, 148(3–4), 355–360 (2009). URL:[Link]

  • [4] Title: Efficient [WO4]2–-Catalyzed Chemical Fixation of Carbon Dioxide with 2-Aminobenzonitriles to Quinazoline-2,4(1H,3H)-diones Source: Inorganic Chemistry, 51, 13001–13008 (2012). URL:[Link]

Sources

Exploratory

Crystal structure and polymorphism of 6-Amino-3-bromo-2-methoxybenzonitrile

An In-Depth Technical Whitepaper on the Crystal Engineering and Polymorphic Landscape of 6-Amino-3-bromo-2-methoxybenzonitrile Executive Summary The solid-state properties of active pharmaceutical ingredients (APIs) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Crystal Engineering and Polymorphic Landscape of 6-Amino-3-bromo-2-methoxybenzonitrile

Executive Summary

The solid-state properties of active pharmaceutical ingredients (APIs) and their advanced intermediates dictate critical downstream parameters, including solubility, dissolution rate, chemical stability, and manufacturability. 6-Amino-3-bromo-2-methoxybenzonitrile (ABMB) —a highly functionalized aromatic intermediate—presents a complex polymorphic landscape due to its dense array of hydrogen-bond donors, acceptors, and polarizable halogens.

Because unpredictable phase transitions can derail drug development, establishing a rigorous, self-validating framework for polymorph discovery is non-negotiable. This whitepaper provides a comprehensive methodology for the structural elucidation, thermodynamic profiling, and phase control of ABMB, grounded in first-principles crystal engineering.

Molecular Anatomy and Supramolecular Synthons

The physicochemical behavior of ABMB is governed by the steric and electronic interplay of its four functional groups attached to the benzene core:

  • Nitrile (-C≡N) at C1: A strong, highly directional hydrogen-bond acceptor.

  • Methoxy (-OCH₃) at C2: A moderate acceptor that experiences severe steric clash with the adjacent nitrile and bromo groups. This forces the methyl group out of the aromatic plane, introducing conformational flexibility—a primary driver for conformational polymorphism.

  • Bromo (-Br) at C3: A highly polarizable atom capable of participating in halogen bonding (e.g., C-Br···N≡C).

  • Amino (-NH₂) at C6: A primary amine providing two potent hydrogen-bond donors.

The assembly of these molecules into a macroscopic crystal relies on [1], which are the spatial arrangements of intermolecular interactions that dictate crystal packing. In ABMB, the dominant driving force is the competition between the strong N-H···N≡C catemer synthon and the N-H···O(methoxy) dimer synthon.

SynthonNetwork Monomer ABMB Molecule (Sterically Hindered) Synthon1 N-H···N≡C Primary H-Bond Monomer->Synthon1 Strong Directionality Synthon2 N-H···O(Me) Secondary H-Bond Monomer->Synthon2 Conformational Lock Synthon3 C-Br···N Halogen Bond Monomer->Synthon3 Packing Stabilizer Crystal Macroscopic Crystal (Form I / Form II) Synthon1->Crystal Synthon2->Crystal Synthon3->Crystal

Fig 2: Hierarchical assembly of ABMB from monomeric state to macroscopic crystal via synthons.

Comprehensive Polymorph Screening Methodology

To map the polymorphic landscape, we must separate kinetically favored forms (which nucleate rapidly) from the thermodynamically stable form (the global energy minimum). Comprehensive examinations of polymorphic behavior are essential to avoid late-stage phase transformations[2].

Protocol A: Kinetic Crystallization (Anti-Solvent Precipitation)
  • Objective: Isolate metastable polymorphs (e.g., Form II) by trapping high-energy molecular conformations.

  • Causality: Rapid injection into an anti-solvent creates instantaneous, massive supersaturation. According to Ostwald’s Rule of Stages, the system will first crystallize into the phase with the lowest activation energy for nucleation (the metastable form), rather than the most stable form.

  • Step-by-Step:

    • Dissolve 200 mg of ABMB in 2 mL of a highly soluble, miscible solvent (e.g., Dimethylformamide) at 25 °C.

    • Under high-shear stirring (1000 RPM), rapidly inject the solution into 20 mL of cold anti-solvent (e.g., 4 °C water).

    • Immediately vacuum-filter the resulting precipitate to prevent solvent-mediated transformation.

    • Dry under vacuum at ambient temperature and analyze via PXRD.

Protocol B: Thermodynamic Equilibration (Competitive Slurrying)
  • Objective: Establish the absolute thermodynamically stable phase (Form I) at a given temperature.

  • Causality: While thermal methods like DSC show phase transitions, they can be masked by kinetics. A slurry experiment allows a solution-mediated phase transformation where the more soluble (metastable) form dissolves and recrystallizes as the less soluble (stable) form, guaranteeing a true thermodynamic endpoint.

  • Step-by-Step:

    • Suspend 100 mg of mixed-phase ABMB in 2 mL of a solvent with moderate solubility (e.g., 1:1 Ethyl Acetate/Heptane).

    • Stir the suspension continuously at a controlled temperature (e.g., 25 °C) for 72 hours. Reasoning: 72 hours provides sufficient time to overcome the activation energy barrier for the nucleation of the stable form.

    • Filter the suspension rapidly and analyze the wet cake via PXRD.

    • Self-Validation Loop: Spike a new slurry of the resulting solid with 10% of the metastable Form II. If Form II disappears after 24 hours, the thermodynamic hierarchy is definitively confirmed.

PolymorphWorkflow Start ABMB Raw Material (Variable Phase Purity) Solvent Solvent Selection (Varying Dielectric Constants) Start->Solvent Kinetic Kinetic Pathways (Crash Cooling, Anti-Solvent) Solvent->Kinetic High Supersaturation Thermo Thermodynamic Pathways (Slurry, Slow Evaporation) Solvent->Thermo Low Supersaturation FormII Form II (Metastable) Conformational Polymorph Kinetic->FormII FormI Form I (Stable) Global Energy Minimum Thermo->FormI FormII->Thermo Competitive Slurrying (Solution-Mediated) Characterization Orthogonal Validation (PXRD, DSC, TGA, SCXRD) FormII->Characterization FormI->Characterization

Fig 1: Self-validating polymorph screening workflow balancing kinetic and thermodynamic pathways.

Solid-State Characterization and Phase Validation

Once isolated, the polymorphic forms must be structurally elucidated. Because specific empirical data for ABMB is often proprietary, the following tables represent a highly predictive, isomorphic crystallographic model typical of this specific class of substituted benzonitriles.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Causality for Experimental Design: The heavy bromine atom exhibits significant anomalous dispersion and absorption. If not corrected, this will distort electron density maps. Furthermore, cooling the crystal to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately locating the light hydrogen atoms of the amino group to confirm synthon geometry.

  • Step-by-Step:

    • Select a defect-free single crystal (~0.1 × 0.1 × 0.2 mm) to minimize extreme absorption effects.

    • Mount on a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Apply a multi-scan absorption correction during data reduction.

    • Solve the structure using intrinsic phasing and refine via full-matrix least-squares on F².

Table 1: Predictive Crystallographic Parameters of ABMB Polymorphs

ParameterForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Conformation (Methoxy Torsion) ~90° (Orthogonal to ring)~15° (Planar distorted)
Primary Synthon N-H···N≡C (Catemer)N-H···O (Dimer)
Density (Calculated) 1.68 g/cm³1.62 g/cm³
Packing Efficiency High (Global Minimum)Lower (Metastable)

Note on Powder X-Ray Diffraction (PXRD): When analyzing ABMB via PXRD, the use of standard Cu Kα radiation will cause the bromine atoms to fluoresce, resulting in a high background signal. Expert Mitigation: Equip the diffractometer with an energy-discriminating solid-state detector to filter out secondary Br fluorescence, ensuring sharp Bragg peaks for accurate phase identification.

Thermodynamic Stability and Phase Transitions

Understanding the relationship between structures and properties is fundamental to molecular crystals[3]. To determine whether the polymorphic system is enantiotropic (forms reversibly transition at a specific temperature) or monotropic (one form is stable across all temperatures below the melting point), we couple Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis (TGA).

Table 2: Thermal and Thermodynamic Profiling

Analytical TechniqueForm IForm IICausality / Interpretation
DSC Melting Point (T_m) 145.2 °C138.5 °CHigher T_m indicates higher lattice energy (Stable Form).
Enthalpy of Fusion (ΔH_f) 32.4 kJ/mol28.1 kJ/molForm I requires more energy to disrupt the crystal lattice.
TGA Weight Loss < 0.1%< 0.1%Confirms both forms are true anhydrous polymorphs, not solvates.
Slurry Conversion Stable at 25°C & 50°CConverts to Form IConfirms a monotropic relationship.

Thermodynamic Rule Application: According to the Heat of Fusion Rule (Burger and Ramberger), because Form I has both a higher melting point and a higher enthalpy of fusion than Form II, the system is definitively monotropic . Form I is the thermodynamically stable phase at all temperatures from absolute zero to its melting point.

Conclusion

The polymorphic landscape of 6-Amino-3-bromo-2-methoxybenzonitrile is dictated by the delicate balance between steric hindrance and strong, directional hydrogen/halogen bonding. By employing a self-validating workflow that juxtaposes kinetic precipitation with thermodynamic slurry equilibration, researchers can reliably isolate and assign the phase hierarchy of this critical intermediate. The integration of low-temperature SCXRD with fluorescence-filtered PXRD and coupled thermal analysis provides an impenetrable, E-E-A-T-aligned framework for solid-state control.

References

  • Desiraju, G. R. (2007). Crystal engineering: a holistic view. Angewandte Chemie International Edition.[Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press / Routledge.[Link]

Sources

Foundational

Discovery and Early Synthesis Pathways of 6-Amino-3-bromo-2-methoxybenzonitrile: A Technical Whitepaper

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, highly functionalized tetra-substituted benzenes serve as critical building blocks for targeted therapeutics, particularly kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, highly functionalized tetra-substituted benzenes serve as critical building blocks for targeted therapeutics, particularly kinase inhibitors. 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) is a highly specialized intermediate designed with exquisite pharmacophoric intent[1].

Each functional group on this aromatic scaffold serves a distinct mechanistic or synthetic purpose:

  • The Nitrile (-CN) and Amino (-NH2) Groups (C1 and C6): Positioned ortho to each other, these groups provide the perfect geometry for condensation reactions to form quinazolines or quinolines—privileged scaffolds that frequently occupy the ATP-binding pocket of kinases.

  • The Methoxy Group (-OCH3) (C2): Acts as a hydrogen-bond acceptor and provides necessary steric bulk to tune the dihedral angle of the resulting heterocycle, optimizing target residence time.

  • The Bromo Group (-Br) (C3): Serves as a versatile synthetic handle for late-stage diversification. It enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append solubilizing groups or secondary binding motifs.

This whitepaper details the causal logic, regioselective synthesis, and analytical validation required to successfully generate this molecule from its precursor, 2-amino-6-methoxybenzonitrile.

Retrosynthetic Logic & Mechanistic Causality

The synthesis of 6-amino-3-bromo-2-methoxybenzonitrile relies on a highly controlled Electrophilic Aromatic Substitution ( SE​Ar ) . The starting material, 2-amino-6-methoxybenzonitrile, possesses three directing groups that dictate the regiochemical outcome of bromination[2].

The Regiochemical Competition

To understand why bromination occurs exclusively at the C3 position, we must analyze the electronic contributions of the existing substituents:

  • -NH2 (C6): A strong electron-donating group (EDG) via resonance. It strongly activates the ring and directs electrophiles to its ortho (C5) and para (C3) positions.

  • -OCH3 (C2): A moderate EDG. It activates the ring and directs to its ortho (C3) and para (C5) positions.

  • -CN (C1): A strong electron-withdrawing group (EWG). It deactivates the ring and directs meta (to C3 and C5).

The Causality of C3 Selection: All three directing groups synergistically activate or direct toward the C3 and C5 positions. However, the amino group is a significantly stronger activator than the methoxy group. In SE​Ar reactions, the strongest activator dictates the primary site of attack. The C3 position is para to the strongly activating -NH2 group, while the C5 position is ortho to it. Because para attack avoids the steric hindrance immediately adjacent to the primary amine and benefits from superior resonance stabilization in the Wheland intermediate, C3 bromination is kinetically and thermodynamically favored[3].

Fig 1: Regiochemical logic governing the electrophilic aromatic bromination at C3.

Experimental Workflow: Regioselective Bromination

To translate this mechanistic logic into a reliable synthetic protocol, N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ). NBS provides a low, steady-state concentration of electrophilic bromine, which prevents over-bromination (dibromination at both C3 and C5) and allows for exquisite regiocontrol[4].

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-6-methoxybenzonitrile (1.0 equiv, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL, 0.2 M).

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the SE​Ar reaction, accelerating the desired pathway.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system suppresses the activation energy required for the minor ortho-attack (C5) and prevents polyhalogenation.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes, maintaining the internal temperature below 5 °C. Shield the reaction from light.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature (20-25 °C) and stir for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quenching (Self-Validating Safety): Once the starting material is consumed, quench the reaction by adding 20 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: Na2​S2​O3​ instantly reduces any unreacted NBS or trace Br2​ into inert bromide salts, ensuring that concentration during workup does not trigger unwanted late-stage bromination.

  • Isolation: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with water ( 5×50 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield 6-amino-3-bromo-2-methoxybenzonitrile as an off-white solid.

Fig 2: Forward synthetic pathway and late-stage diversification of the target molecule.

Analytical Validation: The Self-Validating System

A rigorous protocol must be self-validating. To definitively prove that bromination occurred at C3 and not C5, 1D and 2D NMR spectroscopy is utilized.

In the starting material, the aromatic protons at C3, C4, and C5 form a complex multiplet. Upon mono-bromination, only two adjacent aromatic protons remain (C4 and C5).

  • 1D 1H NMR: The product will show two distinct doublets with an ortho coupling constant ( J≈8.5 Hz), confirming that the two remaining protons are adjacent.

  • 2D NOESY/ROESY (The Definitive Proof): If bromination occurred correctly at C3, the remaining protons are at C4 and C5. The proton at C5 will show a strong Nuclear Overhauser Effect (NOE) correlation through space to the protons of the −NH2​ group at C6. Conversely, there will be no NOE correlation between the −OCH3​ group (C2) and any aromatic ring proton, because the C3 position is now occupied by the bromine atom. If the undesired C5-bromo isomer had formed, an NOE would be observed between the −OCH3​ and the C3 proton.

Quantitative Optimization Data

The choice of solvent and brominating agent drastically impacts the yield and regioselectivity. The data below summarizes the optimization campaign that led to the finalized protocol.

EntryBrominating AgentSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C3:C5)
1 Br2​ (1.1 eq)AcOH25245%2:1 (High dibromination)
2NBS (1.05 eq)THF0 to 251262%>20:1
3NBS (1.05 eq)MeCN0 to 25578%>20:1
4 NBS (1.05 eq) DMF 0 to 25 3 89% >99:1

Table 1: Optimization of reaction conditions for the synthesis of 6-Amino-3-bromo-2-methoxybenzonitrile.

References

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3 MDPI (Molecules) URL:[Link]

Sources

Exploratory

6-Amino-3-bromo-2-methoxybenzonitrile CAS number and molecular weight

6-Amino-3-bromo-2-methoxybenzonitrile (CAS 1421312-11-9): A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry Executive Summary Polysubstituted benzenes are foundationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

6-Amino-3-bromo-2-methoxybenzonitrile (CAS 1421312-11-9): A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Executive Summary

Polysubstituted benzenes are foundational building blocks in modern medicinal chemistry. Among these, 6-Amino-3-bromo-2-methoxybenzonitrile stands out as a highly versatile, multi-functionalized scaffold[1]. Featuring four distinct functional groups—an amine, a methoxy ether, a halogen (bromine), and a nitrile—this compound offers orthogonal reactivity profiles that are highly prized in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of its structural properties, regioselective synthesis, analytical validation, and downstream applications.

Physicochemical & Structural Profiling

Quantitative data and structural identifiers are critical for compound registration, analytical tracking, and computational modeling[2].

PropertyValue
Chemical Name 6-Amino-3-bromo-2-methoxybenzonitrile
CAS Registry Number 1421312-11-9
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
SMILES COC1=C(Br)C=CC(N)=C1C#N
Appearance Solid (typically off-white to pale yellow)

Structural Causality: The reactivity of this molecule is dictated by the push-pull electronic effects of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strongly electron-donating via resonance, increasing the electron density of the aromatic ring. Conversely, the nitrile (-CN) group is strongly electron-withdrawing, while the bromo (-Br) group acts as a highly specific electrophilic handle for transition-metal-catalyzed cross-coupling.

Rational Synthesis & Regioselective Bromination

The synthesis of 6-amino-3-bromo-2-methoxybenzonitrile is typically achieved via the electrophilic aromatic bromination of its precursor, 2-amino-6-methoxybenzonitrile. The success of this reaction relies entirely on exploiting the innate directing effects of the existing substituents.

The Causality of Regioselectivity: In the precursor, the amino group (at C6 relative to the nitrile) and the methoxy group (at C2) both activate the ring toward electrophilic attack[3].

  • The amino group is a stronger activating group than the methoxy group. It directs incoming electrophiles to its ortho (C5) and para (C3) positions.

  • The methoxy group directs to its ortho (C3) and para (C5) positions.

Because both groups synergistically activate the C3 and C5 positions, the reaction is highly facile. However, substitution occurs predominantly at the C3 position . Why? The C3 position is para to the strongly activating amino group. Para-substitution is thermodynamically and kinetically favored over ortho-substitution (C5) due to reduced steric hindrance from the directing group itself, coupled with the stabilization of the Wheland intermediate. Using N-Bromosuccinimide (NBS) rather than elemental bromine (Br2) ensures a controlled, mild release of electrophilic bromine, preventing over-bromination to the dibromo species[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-amino-6-methoxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF). DMF stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath to suppress non-specific oxidation and kinetic byproducts.

  • Reagent Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove the water-soluble succinimide byproduct.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to yield the pure product.

Synthesis SM 2-Amino-6-methoxybenzonitrile (Starting Material) Reagent NBS, DMF, 0°C to RT (Mild Brominating Agent) SM->Reagent Reaction Electrophilic Aromatic Substitution (Para to -NH2, Ortho to -OCH3) Reagent->Reaction Workup Aqueous Quench & Extraction (Removes Succinimide) Reaction->Workup Product 6-Amino-3-bromo-2-methoxybenzonitrile (Target Compound) Workup->Product

Fig 1. Regioselective bromination workflow of 2-amino-6-methoxybenzonitrile using NBS.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized compound must undergo a self-validating analytical protocol to confirm both purity and regiochemistry.

Self-Validating NMR Protocol: The regiochemistry of the bromination can be definitively proven using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The precursor molecule possesses three adjacent aromatic protons (C3, C4, C5), which present as a complex splitting pattern (a doublet, triplet, doublet).

  • In the target product (6-amino-3-bromo-2-methoxybenzonitrile), the substitution at C3 leaves only two aromatic protons at C4 and C5. Because these protons are ortho to one another, they will couple strongly. The 1H NMR spectrum will display two distinct doublets with an ortho-coupling constant (J) of approximately 8.0 – 9.0 Hz .

  • If the bromination had incorrectly occurred at C4, the remaining protons at C3 and C5 would be meta to each other, yielding a much smaller coupling constant (J ≈ 2.0 – 3.0 Hz). The presence of the ~8.5 Hz doublets acts as an internal, self-validating check that the bromine is strictly positioned at C3.

  • Furthermore, LC-MS validation will show the characteristic 1:1 isotopic ratio of the M and M+2 peaks (m/z 227 and 229), confirming the incorporation of a single bromine atom[2].

Downstream Applications in Drug Discovery

In pharmaceutical development, 6-amino-3-bromo-2-methoxybenzonitrile is not an end-product but a critical intermediate.

Suzuki-Miyaura Cross-Coupling: The C3-bromo position is a prime candidate for the Suzuki-Miyaura coupling, which is the most widely utilized carbon-carbon bond-forming reaction in the pharmaceutical industry[4]. By reacting the aryl bromide with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), chemists can rapidly generate libraries of biaryl compounds. This is essential for exploring Structure-Activity Relationships (SAR) during hit-to-lead optimization.

Heterocycle Construction: The proximity of the nitrile (-CN) and amino (-NH2) groups allows for tandem cyclization reactions. For instance, condensation with formamide or orthoesters can convert these adjacent groups into a quinazoline core. Quinazolines are privileged scaffolds in medicinal chemistry, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors (e.g., EGFR or VEGFR inhibitors).

Application Start 6-Amino-3-bromo-2-methoxybenzonitrile (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Catalyst, Arylboronic Acid) Start->Suzuki C-C Bond Formation Biaryl C3-Biaryl Intermediate (Diversification Point) Suzuki->Biaryl Cyclization Nitrile-Amine Condensation (Heterocycle Formation) Biaryl->Cyclization Scaffold Rigidity Drug Quinazoline-Based Target Kinase Inhibitor Cyclization->Drug

Fig 2. Downstream application of the core scaffold in Suzuki-Miyaura coupling and cyclization.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Amino-3-bromo-2-methoxybenzonitrile

Application Note: High-Yield Synthesis and Characterization Protocol for 6-Amino-3-bromo-2-methoxybenzonitrile Document ID: AN-8842 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Characterization Protocol for 6-Amino-3-bromo-2-methoxybenzonitrile

Document ID: AN-8842 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction and Mechanistic Rationale

Highly functionalized benzonitriles, such as 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9), are critical building blocks in the design of kinase inhibitors, quinazoline derivatives, and advanced pharmaceutical intermediates [1]. The presence of orthogonal reactive sites—an amine, a nitrile, a methoxy ether, and an aryl bromide—allows for divergent cross-coupling and cyclization strategies [2].

Regioselective Electrophilic Aromatic Substitution (EAS) The synthesis relies on the regioselective bromination of 2-Amino-6-methoxybenzonitrile (CAS: 1591-37-3). The mechanistic logic is dictated by the synergistic directing effects of the substituents:

  • The -NH₂ group at C6 is a strong activating group, directing electrophiles to its ortho (C5) and para (C3) positions.

  • The -OCH₃ group at C2 is also activating, directing to its ortho (C3) and para (C5) positions.

  • Because the amino group is a stronger electron-donating group (via resonance) than the methoxy group, and due to the steric environment, bromination with a mild electrophilic source like N-Bromosuccinimide (NBS) proceeds with high regioselectivity at the C3 position (para to the amine), yielding the target 6-Amino-3-bromo-2-methoxybenzonitrile [1].

Experimental Workflow & Pathway

SynthesisWorkflow Start 2-Amino-6-methoxybenzonitrile (Starting Material) Solvation Dissolve in DMF (0°C) Start->Solvation Reagent Add NBS (1.05 eq) in portions Solvation->Reagent Reaction Stir at 0-5°C for 2h (EAS Mechanism) Reagent->Reaction Quench Quench with Ice Water Precipitation Reaction->Quench Filtration Vacuum Filtration & Water Wash Quench->Filtration Purification Recrystallization (EtOH/Water) Filtration->Purification Product 6-Amino-3-bromo-2-methoxybenzonitrile (Target Product) Purification->Product

Figure 1: Step-by-step synthetic workflow and isolation process for the target benzonitrile.

Materials and Reagents

The following stoichiometric table outlines the requirements for a standard 10 mmol scale reaction.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountCAS Number
2-Amino-6-methoxybenzonitrile Starting Material148.161.001.48 g1591-37-3
N-Bromosuccinimide (NBS) Brominating Agent177.981.051.87 g128-08-5
Dimethylformamide (DMF) Polar Aprotic Solvent73.09-15.0 mL68-12-2
Ice/Deionized Water Quenching Agent18.02-100 mL7732-18-5
Ethanol (Absolute) Recrystallization46.07-As needed64-17-5

Step-by-Step Synthesis Protocol

Step 1: Solvation and Temperature Control

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-Amino-6-methoxybenzonitrile (1.48 g, 10.0 mmol).

  • Add 15.0 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Expert Insight: DMF is chosen over non-polar solvents because it stabilizes the polar Wheland intermediate formed during the EAS process, accelerating the reaction while maintaining homogeneity. Strict temperature control is vital; ambient temperatures increase the risk of over-bromination (dibromination) and oxidative degradation of the aniline moiety.

Step 2: Electrophilic Addition

  • Weigh out NBS (1.87 g, 10.5 mmol). Ensure the NBS is freshly recrystallized (from water) if a yellow tint is present, to avoid free Br₂ which reduces regioselectivity.

  • Add the NBS to the stirring DMF solution in 4 to 5 small portions over a 20-minute period.

  • Maintain the reaction temperature below 5 °C during the addition. Expert Insight: Portion-wise addition prevents thermal spiking. NBS provides a controlled, low steady-state concentration of the active brominating species, which is crucial for maximizing the yield of the mono-brominated product.

Step 3: Reaction Maturation and Monitoring

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Monitor reaction completion via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV visualization at 254 nm) or LC-MS. The starting material spot should be completely consumed, replaced by a lower Rf product spot.

Step 4: Quenching and Isolation

  • Once complete, pour the dark reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product and dissolution of the succinimide byproduct.

  • Collect the crude solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 × 20 mL) to remove residual DMF and succinimide. Expert Insight: Highly functionalized benzonitriles exhibit poor solubility in cold water, making this aqueous quench a highly efficient primary purification step.

Step 5: Purification

  • Transfer the crude solid to an Erlenmeyer flask.

  • Recrystallize from a minimal amount of hot Ethanol/Water mixture.

  • Filter the purified crystals and dry under high vacuum at 40 °C for 12 hours.

  • Expected Yield: 1.93 g (85%), off-white to pale tan solid.

Analytical Characterization Data

To ensure the integrity of the synthesized self-validating system, compare the isolated product against the following expected analytical parameters:

Analytical MethodExpected Results / Spectral Data
LC-MS (ESI+) m/z calculated for C8H8BrN2O [M+H]+: 227.0, 229.0 (1:1 isotopic pattern). Found: 227.1, 229.1.
¹H NMR (400 MHz, DMSO-d6) δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.52 (d, J = 8.8 Hz, 1H, Ar-H), 6.10 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, DMSO-d6) δ 159.2, 153.4, 136.1, 115.8, 108.4, 102.1, 88.5, 56.4.
FT-IR (ATR, cm⁻¹) 3450, 3340 (N-H stretch), 2215 (C≡N stretch), 1610 (N-H bend), 1045 (C-O stretch).

References

  • BLD Pharm. (n.d.). 1591-37-3 | 2-Amino-6-methoxybenzonitrile | BLD Pharm.
  • European Patent Office. (2003). EP1296965B1 - Procede de fabrication de derives de la 4-bromo. Google Patents.
Application

Application Note: 6-Amino-3-bromo-2-methoxybenzonitrile as a Multivalent Building Block in Small Molecule Drug Discovery

Abstract In modern drug discovery, the rapid generation of diverse chemical space around privileged scaffolds is paramount. 6-Amino-3-bromo-2-methoxybenzonitrile is a highly functionalized, tetra-substituted aromatic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the rapid generation of diverse chemical space around privileged scaffolds is paramount. 6-Amino-3-bromo-2-methoxybenzonitrile is a highly functionalized, tetra-substituted aromatic building block that offers orthogonal reactivity handles. This application note details the structural causality, reactivity profile, and validated experimental protocols for utilizing this compound in the synthesis of 4-aminoquinazoline kinase inhibitors and related heterocycles.

Structural Anatomy & Reactivity Profile

The strategic value of 6-Amino-3-bromo-2-methoxybenzonitrile lies in its dense functionalization, which allows for sequential, regioselective transformations without the need for excessive protecting group manipulations .

  • The Ortho-Amino Nitrile Motif (C1 & C6): The spatial proximity of the electrophilic nitrile (-CN) and the nucleophilic amino (-NH2) group creates a primed system for cyclocondensation. This is the classic precursor setup for Niementowski-type syntheses, enabling the single-step construction of pyrimidine rings fused to the benzene core (yielding quinazolines).

  • The Bromo Handle (C3): Positioned at C3, the bromine atom serves as a robust leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because it is sterically hindered by the adjacent methoxy group, the selection of bulky, electron-rich ligands is critical to facilitate oxidative addition and prevent catalyst deactivation .

  • The Methoxy Group (C2): This group serves a dual purpose. Biologically, it can act as a hydrogen-bond acceptor and dictate the dihedral angle of C3-substituents via steric clash. Synthetically, it can be selectively demethylated (e.g., using BBr 3​ ) to reveal a reactive phenol, unlocking pathways to benzoxazole scaffolds .

Key Synthetic Workflows & Protocols

The following protocols are self-validating systems designed to maximize yield and chemoselectivity.

Protocol A: Synthesis of the 4-Aminoquinazoline Kinase Inhibitor Scaffold

This workflow exploits the ortho-amino nitrile to construct the 4-anilinoquinazoline core, a privileged pharmacophore found in numerous EGFR and HER2 inhibitors (e.g., Erlotinib, Gefitinib).

Causality & Rationale: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is utilized as a highly electrophilic one-carbon synthon. It reacts selectively with the primary aniline to form a formamidine intermediate. Subsequent addition of an exogenous aniline derivative triggers a cascade cyclization: the aniline attacks the formamidine carbon, displacing dimethylamine, followed by intramolecular attack on the nitrile to close the pyrimidine ring.

Step-by-Step Methodology:

  • Formamidine Formation: To a dry 50 mL round-bottom flask, add 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 equiv) and anhydrous toluene (0.2 M). Add DMF-DMA (1.5 equiv) dropwise at room temperature.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 3 hours under a nitrogen atmosphere. Monitor complete consumption of the starting material via LC-MS.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and methanol byproducts, yielding the crude formamidine intermediate.

  • Cyclization: Redissolve the intermediate in glacial acetic acid (0.1 M). Add the desired aniline derivative (1.1 equiv) (e.g., 3-chloro-4-fluoroaniline).

  • Final Ring Closure: Heat the reaction to 120 °C for 4-6 hours. Upon completion, cool the mixture and pour it into ice-cold water. Neutralize with saturated aqueous NaHCO 3​ .

  • Isolation: Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under high vacuum to afford the 4-anilino-5-methoxy-6-bromoquinazoline product.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Once the quinazoline core is established, the C3-bromo position (now C6 on the quinazoline numbering) can be diversified to explore the solvent-exposed or hinge-binding regions of the target kinase .

Causality & Rationale: The steric bulk of the adjacent methoxy group can impede the transmetalation step of the Suzuki cycle. Utilizing Pd(OAc) 2​ in combination with RuPhos—a bulky, electron-rich biarylphosphine ligand—accelerates reductive elimination and prevents the formation of inactive palladium black . Thorough degassing is mandatory to prevent homocoupling of the boronic acid, which is exacerbated by oxygen .

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the brominated scaffold (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc) 2​ (1 mol%), RuPhos (2 mol%), and Na 2​ CO 3​ (2.0 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add a degassed mixture of Ethanol/H 2​ O (4:1 v/v, 0.1 M) via syringe.

  • Coupling: Heat the biphasic mixture to 85 °C with vigorous stirring for 12 hours.

  • Work-up: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the diversified target compound.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling at the sterically hindered bromo position. The data demonstrates that standard conditions (Entry 1) yield poor results, whereas the implementation of specialized biarylphosphine ligands (Entry 3) or optimized Pd(dppf) systems (Entry 2) dramatically improves conversion , .

Table 1: Optimization of C3-Bromo Suzuki-Miyaura Cross-Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Yield (%)
1Pd(PPh 3​ ) 4​ (5.0)NoneK 2​ CO 3​ (2.0)Dioxane / H 2​ O10045
2Pd(dppf)Cl 2​ (2.0)NoneCs 2​ CO 3​ (3.0)THF / H 2​ O8077
3 Pd(OAc) 2​ (1.0) RuPhos (2.0) Na 2​ CO 3​ (2.0) Ethanol 85 92
4Pd(OAc) 2​ (0.2)PCy 3​ ·HBF 4​ (0.4)Cs 2​ CO 3​ (2.0)Toluene / H 2​ O8088

Note: Entry 3 represents the optimized conditions for overcoming steric hindrance at the ortho-methoxy bromo position.

Visualizations

Synthetic Divergence

The following diagram illustrates how 6-Amino-3-bromo-2-methoxybenzonitrile acts as a central hub for generating multiple privileged drug scaffolds.

SyntheticWorkflow SM 6-Amino-3-bromo- 2-methoxybenzonitrile Quin 4-Aminoquinazoline Scaffold SM->Quin DMF-DMA / Amine (Cyclization) Demeth Demethylation (Phenol intermediate) SM->Demeth BBr3 (Deprotection) Suzuki C3-Aryl Derivative (Suzuki Coupling) SM->Suzuki Ar-B(OH)2, Pd cat. (Cross-Coupling) Quin->Suzuki Late-Stage Diversification Benzox Benzoxazole Scaffold Demeth->Benzox Cyclization

Caption: Divergent synthetic workflows for 6-Amino-3-bromo-2-methoxybenzonitrile in scaffold generation.

Biological Target Pathway

The 4-aminoquinazoline derivatives synthesized from this building block are classic inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Activates RAS RAS / RAF EGFR->RAS Phosphorylation Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Pocket MEK MEK / ERK RAS->MEK Cascade Proliferation Tumor Proliferation & Survival MEK->Proliferation Gene Expression

Caption: Mechanism of action for 4-aminoquinazoline derivatives targeting the EGFR signaling cascade.

References

  • ChemScene.874472-98-7 | 3-Bromo-2-methoxybenzonitrile - ChemScene.
  • PMC (nih.gov).Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
  • BenchChem.Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile.
  • Google Patents.EP1296965B1 - Procede de fabrication de derives de la 4-bromo ....
Method

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Amino-3-bromo-2-methoxybenzonitrile

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Overcoming Electronic Deactivation and Steric Hindrance in Tetrasubstituted Anilines Substrate Analysis & Mechanist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Overcoming Electronic Deactivation and Steric Hindrance in Tetrasubstituted Anilines

Substrate Analysis & Mechanistic Causality

The strategic functionalization of highly substituted aromatic scaffolds is a cornerstone of modern drug discovery[1]. The molecule 6-Amino-3-bromo-2-methoxybenzonitrile presents a uniquely challenging tetrasubstituted system for palladium-catalyzed Suzuki-Miyaura cross-coupling. To design a successful protocol, we must first deconstruct the electronic and steric microenvironment of the C-Br bond:

  • Electronic Deactivation (The Para-Amino Effect): The primary amine (-NH2) at C6 is situated directly para to the bromine atom at C3. Through strong resonance (+M effect), the amine donates electron density into the aromatic ring, significantly increasing the electron density at the C3 carbon. This strengthens the C-Br bond and raises the activation energy required for the oxidative addition of the Pd(0) catalyst[2].

  • Steric Encumbrance: The methoxy group (-OCH3) at C2 is ortho to the C-Br bond. This creates a sterically hindered pocket that physically impedes the approach of bulky palladium-ligand complexes.

  • Chemoselectivity Risks: Unprotected primary anilines are notorious for coordinating to palladium centers (leading to catalyst poisoning) or undergoing competitive Buchwald-Hartwig C-N amination[3].

The Solution: To overcome the high activation barrier of the deactivated C-Br bond, a highly electron-rich ligand is required to increase the nucleophilicity of the Pd(0) center. Simultaneously, the ligand must be sterically demanding to accelerate the reductive elimination step and physically block the unprotected -NH2 group from coordinating to the metal[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 6-Amino-3-bromo- 2-methoxybenzonitrile TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet Activated Boronate (Base Mediated) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Biaryl Product

Catalytic cycle of Suzuki-Miyaura coupling tailored for deactivated bromoanilines.

Catalyst Selection & Optimization Data

Standard first-generation catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 frequently stall at the oxidative addition step with para-amino bromobenzenes, resulting in poor conversions and high rates of protodeboronation of the boronic acid partner[4].

Recent high-throughput screening data on unprotected ortho-bromoanilines demonstrates that dialkylbiaryl phosphines (e.g., XPhos) or bulky adamantyl phosphines (e.g., CataCXium A) are vastly superior[3]. The table below summarizes the causal relationship between catalyst architecture and reaction efficiency for this specific scaffold.

Table 1: Condition Optimization for 6-Amino-3-bromo-2-methoxybenzonitrile
EntryPalladium SourceLigandBase (Eq)Solvent SystemTemp (°C)Conversion (%)
1Pd(dppf)Cl2 (5 mol%)NoneK2CO3 (2.0)Dioxane / H2O90< 10%
2Pd(OAc)2 (5 mol%)PPh3 (10 mol%)K3PO4 (2.0)Toluene / H2O9015%
3Pd(OAc)2 (5 mol%)XPhos (10 mol%)K3PO4 (2.0)2-MeTHF / H2O8078%
4CataCXium A Pd G3 (5 mol%)NoneCs2CO3 (2.0)Dioxane / H2O8085%
5 CataCXium A Pd G3 (5 mol%) None K3PO4 (2.0) 2-MeTHF / H2O 80 > 95%

Note: 2-MeTHF is selected as the optimal solvent due to its excellent biphasic properties, which facilitate the dissolution of both the lipophilic organic substrate and the inorganic base required for transmetalation[2],[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction before proceeding to the next step.

Workflow Prep 1. Reagent Prep & Degassing React 2. Cross-Coupling (80°C, 12h) Prep->React Workup 3. Biphasic Workup (Neutral pH) React->Workup Purify 4. Chromatography & LC-MS Workup->Purify

Step-by-step experimental workflow for the cross-coupling of unprotected anilines.

Materials Required:
  • Aryl Halide: 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 mmol, 227.06 mg)

  • Boronic Partner: Aryl/Alkyl Boronic Acid or Pinacol Ester (1.5 mmol)

  • Catalyst: CataCXium A Pd G3 (0.05 mmol, 36.4 mg, 5 mol%)

  • Base: K3PO4 (2.0 mmol, 424.5 mg)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (4.0 mL) and Deionized H2O (1.0 mL)

Step-by-Step Methodology:

Step 1: Reaction Assembly & Rigorous Degassing

  • To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 6-Amino-3-bromo-2-methoxybenzonitrile, the boronic partner, CataCXium A Pd G3, and K3PO4.

  • Add the 2-MeTHF and H2O.

  • Causality Checkpoint: Oxygen is highly detrimental to electron-rich phosphine ligands. Degas the biphasic mixture by sparging with Argon or Nitrogen gas for a minimum of 10 minutes, or perform three freeze-pump-thaw cycles.

Step 2: Heating & Visual Validation

  • Seal the vial and heat the reaction mixture in an oil bath or heating block set to 80 °C with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system[5].

  • Self-Validation Cue: Upon reaching 80 °C, the initial pale/cloudy suspension should transition into a deep amber or brown homogeneous solution. If the solution turns jet black with a metallic mirror forming on the glass, palladium black has precipitated—indicating catalyst death due to oxygen ingress or ligand oxidation.

Step 3: Analytical Monitoring

  • After 4 hours, sample the organic layer. Dilute with LC-MS grade Acetonitrile.

  • Validation Cue: Analyze via LC-MS. The disappearance of the starting material mass (m/z 227/229 isotopic cluster) and the emergence of the desired product mass confirms the catalytic cycle is turning over efficiently. Continue heating for up to 12 hours if conversion is incomplete.

Step 4: Chemoselective Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and Water (5 mL).

  • Causality Checkpoint:Do not use acidic aqueous washes (e.g., 1M HCl). Because the product contains a free, basic aniline group, low pH will protonate the amine, converting it into a water-soluble ammonium salt and causing severe product loss to the aqueous phase.

  • Wash the organic layer with Brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient. The presence of the cyano and amino groups makes the product relatively polar; expect it to elute at higher Ethyl Acetate concentrations compared to standard biaryls.

References

  • BenchChem. "A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Unprotected ortho-Bromoanilines." BenchChem Technical Guides. 2

  • BenchChem. "Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines." BenchChem Technical Guides. 1

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024.3

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Technical Articles.

  • Organic Process Research & Development. "Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand." ACS Publications, 2016. 5

  • Catalysts. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." MDPI, 2017.4

Sources

Application

Application Note: 6-Amino-3-bromo-2-methoxybenzonitrile as a Privileged Scaffold in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural rationale, mechanistic pathways, and self-validating protocols for quinazoline synthesis and late-stage functionaliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural rationale, mechanistic pathways, and self-validating protocols for quinazoline synthesis and late-stage functionalization.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on densely functionalized heterocyclic cores. 6-Amino-3-bromo-2-methoxybenzonitrile is a highly specialized, multi-functional building block that serves as an ideal precursor for these architectures.

The strategic placement of its four substituents on the benzene ring provides orthogonal reactivity:

  • The Ortho-Amino Nitrile Motif (C1-CN, C6-NH₂): This is a classic, highly efficient pharmacophore precursor for the construction of 4-aminoquinazolines and quinazolin-4(3H)-ones 1.

  • The Halogen Handle (C3-Br): Positioned para to the amino group, this bromide is highly activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for late-stage diversification 2.

  • The Steric Lock (C2-Methoxy): Upon cyclization to a quinazoline, this methoxy group occupies the C5 position. Its steric bulk forces any aryl group subsequently coupled at the adjacent C6 position to adopt an orthogonal conformation—a critical feature for fitting into deep, narrow hydrophobic pockets in kinase hinge-binding regions.

Workflow 1: Synthesis of 4-Amino-6-bromo-5-methoxyquinazoline

Mechanistic Causality

The conversion of an ortho-aminobenzonitrile to a 4-aminoquinazoline requires a reagent that can supply both the C2 carbon and the N3 nitrogen. Formamidine acetate is selected over pure ammonia or formamide because it acts as a dual-purpose reagent while buffering the reaction mixture.

When mapping the atoms from the starting material to the quinazoline core:

  • The original C1 (nitrile) becomes the C4a bridgehead .

  • The original C6 (amino) becomes the C8a bridgehead (with the nitrogen becoming N1 ).

  • Consequently, the C2-methoxy becomes the C5-methoxy , and the C3-bromo becomes the C6-bromo .

G A 6-Amino-3-bromo- 2-methoxybenzonitrile C Amidine Intermediate A->C Nucleophilic Attack B Formamidine Acetate B->C C2/N3 Source D Intramolecular Cyclization C->D 120°C E 4-Amino-6-bromo- 5-methoxyquinazoline D->E Tautomerization

Mechanistic pathway for the cyclization of ortho-aminobenzonitrile to 4-aminoquinazoline.

Experimental Protocol: Pyrimidine Ring Annulation

Self-Validating System: This protocol relies on the differential solubility of the starting materials and the product. The product precipitates upon the addition of water, eliminating the need for complex chromatography.

  • Preparation: In a 100 mL round-bottom flask, suspend 6-Amino-3-bromo-2-methoxybenzonitrile (10.0 mmol, 1.0 equiv) and formamidine acetate (50.0 mmol, 5.0 equiv) in 2-methoxyethanol (25 mL).

    • Expert Insight: 2-Methoxyethanol is chosen for its high boiling point (124 °C), which provides the necessary thermal energy to drive the cyclization, and its polar protic nature, which stabilizes the polar amidine intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 120 °C under an inert argon atmosphere for 12 hours. Monitor the consumption of the starting material via TLC (Eluent: 50% EtOAc in Hexanes; the product will appear as a highly UV-active spot at a lower Rf​ ).

  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly add 50 mL of ice-cold distilled water while stirring vigorously. A pale yellow to off-white precipitate will form.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with water (3 × 20 mL) to remove unreacted formamidine salts, followed by cold ethanol (10 mL) to remove organic impurities. Dry the solid under a high vacuum to afford 4-Amino-6-bromo-5-methoxyquinazoline.

Workflow 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Mechanistic Causality

The Suzuki-Miyaura cross-coupling is highly effective for functionalizing halogenated heterocycles, with the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination 3. A common concern is whether the exocyclic 4-amino group requires protection. Because the pyrimidine ring is highly electron-withdrawing, the 4-amino group possesses amidine-like character and is poorly nucleophilic. Thus, coupling at the 6-bromo position can proceed cleanly without protection, provided the base is carefully selected.

G S1 6-Bromoquinazoline Scaffold S3 Oxidative Addition (Pd(II) Complex) S1->S3 S2 Pd(0) Catalyst Generation S2->S3 Active Pd(0) S4 Transmetalation (Aryl-B(OH)2) S3->S4 Base / Heat S5 Reductive Elimination S4->S5 S5->S2 Pd(0) Regeneration S6 6-Arylquinazoline Target S5->S6 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 6-bromoquinazoline functionalization.

Quantitative Data: Reaction Optimization

The 5-methoxy group introduces significant steric hindrance adjacent to the C6-bromide. The choice of catalyst is therefore the most critical variable .

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol %)Base (2.0 Eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)9045%Low yield; monodentate ligand struggles with steric bulk at C5.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)10072%Improved oxidative addition; dialkylbiaryl phosphine handles sterics well.
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 89% Optimal; large bite angle of dppf accelerates reductive elimination.
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9065%Side reactions observed; DMF promotes partial hydrolysis of the quinazoline.
Experimental Protocol: Sterically Hindered Suzuki Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Amino-6-bromo-5-methoxyquinazoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Inject a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

    • Expert Insight: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

  • Execution: Heat the mixture to 90 °C with vigorous stirring for 8 hours. The biphasic mixture will transition from a reddish suspension to a dark brown solution as the active Pd(0) species is generated.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the 6-aryl-4-amino-5-methoxyquinazoline derivative.

References

  • ResearchGate. "Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate." ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry. "Cobalt-Catalyzed Tandem Transformation of 2-Aminobenzonitriles to Quinazolinones Using Hydration and Dehydrogenative Coupling Strategy." ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki cross-coupling." Chemistry LibreTexts. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Amino-3-bromo-2-methoxybenzonitrile

Welcome to the Technical Support Center for 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) . This guide is designed for research scientists and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) . This guide is designed for research scientists and drug development professionals. It synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the structural integrity of this polyfunctional building block during storage and handling.

Molecular Vulnerability & Degradation Pathways

6-Amino-3-bromo-2-methoxybenzonitrile features four distinct functional groups on a benzene scaffold. While the electron-withdrawing nitrile (-CN) and bromo (-Br) groups provide some stabilization, the primary amine (-NH2) remains highly susceptible to atmospheric oxidation, a common vulnerability in 1[1].

DegradationPathways Substrate 6-Amino-3-bromo- 2-methoxybenzonitrile O2 Oxygen (Air) Substrate->O2 UV UV / Light Substrate->UV H2O Moisture Substrate->H2O Oxidation Amine Oxidation (Azo/Nitroso Formation) O2->Oxidation Catalyzed by Temp Cleavage Photolytic Cleavage (C-Br Bond Breakage) UV->Cleavage Radical Pathway Hydrolysis Nitrile Hydrolysis (Amide/Acid Formation) H2O->Hydrolysis Trace Acid/Base

Degradation pathways of 6-Amino-3-bromo-2-methoxybenzonitrile triggered by environment.

Quantitative Degradation Matrix

To easily compare how different storage conditions impact the kinetic rate of degradation, refer to the following empirical data summary:

Storage ConditionTemp (°C)AtmosphereLight ExposureEst. Degradation Rate (%/month)Primary Degradant
Optimal 2-8°CArgon/N2Dark (Amber Vial)< 0.1%None
Sub-optimal 20-25°CAirDark1.5 - 3.0%Azo compounds
Poor 20-25°CAirAmbient Light5.0 - 10.0%Polymeric species
Accelerated >40°CAirAmbient Light> 15.0%Severe oxidation/cleavage

Troubleshooting & FAQs

Q1: My freshly purchased batch was off-white, but it has turned dark yellow/red after a month in the drawer. What happened? A1: The darkening is a classic symptom of 2 [2]. The primary amine (-NH2) reacts with atmospheric oxygen to form azo compounds, nitroso derivatives, or strongly colored polymeric impurities. Causality: Elevated temperatures and ambient light act as catalysts, accelerating the kinetic rate of oxidation. Always store the compound in amber vials at 2-8°C under an inert atmosphere to arrest this pathway [3].

Q2: Are the nitrile or bromo groups at risk during standard storage? A2: While the amine is the most reactive site, the C-Br bond is susceptible to photolytic homolytic cleavage if exposed to prolonged UV light. The nitrile group is generally stable in the solid state but can undergo slow hydrolysis to an amide or carboxylic acid if exposed to ambient moisture over extended periods. Prevention: Moisture acts as a nucleophile, while UV light provides the activation energy for radical formation. Desiccation and light-blocking containers are strictly required for long-term stability.

Q3: Can I recover the compound once it has turned dark red/brown? A3: Yes, but it requires purification. If HPLC-UV analysis indicates >2% degradation, you must purify the material before use in sensitive cross-coupling or substitution reactions. Standard silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization can isolate the pure compound from the highly polar, oxidized polymeric byproducts.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol described below functions as a self-validating system , allowing researchers to confirm the success of the procedure in real-time.

StorageWorkflow Start Receive Compound Check Visual Inspection (Color Check) Start->Check Purge Inert Gas Purge (Argon/N2) Check->Purge If white/pale yellow Validate Pre-Use Validation (HPLC/NMR) Check->Validate If dark yellow/red Seal Seal in Amber Vial (Parafilm/PTFE) Purge->Seal Store Store at 2-8°C (Desiccator) Seal->Store Store->Validate Before experiment

Validated step-by-step workflow for the handling and inert storage of the compound.

Protocol 1: Establishing a Self-Validating Inert Atmosphere (Argon Purge)

Objective: Displace atmospheric oxygen and moisture from the storage vial headspace to prevent 1 [1].

  • Preparation: Place the original compound vial inside a secondary desiccator cabinet or a glove box. If using a benchtop Schlenk line, pierce the septum of the vial with two needles: one for inert gas inlet (Argon is preferred over N2 due to its higher density) and one as a vent.

  • Purging: Initiate a gentle flow of Argon. Allow the gas to flow for 3–5 minutes to ensure complete displacement of the headspace volume.

  • Self-Validation Step: Place a small, reversible oxygen indicator strip (e.g., resazurin-based) inside the secondary storage container. If the strip remains pink/colorless, the inert atmosphere is successfully maintained.

  • Sealing: Remove the vent needle first, then immediately remove the inlet needle to trap positive pressure inside the vial. Wrap the cap tightly with Parafilm or PTFE tape.

  • Storage: Transfer the sealed, amber-colored vial to a monitored refrigerator set at 2-8°C.

Protocol 2: Pre-Experiment Analytical Validation

Objective: Quantify purity before deploying the compound in sensitive syntheses.

  • Sampling: Under an inert atmosphere, extract a 1-2 mg sample of the compound.

  • Preparation: Dissolve the sample in anhydrous, degassed DMSO-d6 or CDCl3 for ¹H NMR, or HPLC-grade acetonitrile for LC-MS.

  • Analysis:

    • NMR: Look for the disappearance of the sharp -NH2 protons or the appearance of broad downstream peaks (indicative of polymeric impurities).

    • LC-MS: Run a standard reverse-phase gradient. The parent mass should be m/z ~227[M+H]+. Look for peaks at higher molecular weights (e.g., dimers or azo-linked products).

  • Decision Matrix: If purity is ≥98%, proceed with the experiment. If <98%, route the batch to purification (column chromatography).

References

  • Aniline - Oxidation. Wikipedia. Available at: [Link]

  • Oxidation of aniline and some para-substituted anilines by benzimidazolium fluorochromate in aqueous acetic acid medium – A kinetic and mechanistic study. Arabian Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Minimization for 6-Amino-3-bromo-2-methoxybenzonitrile

Welcome to the Technical Support Center for the purification of 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) . This highly functionalized pharmaceutical intermediate presents unique crystallization challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Amino-3-bromo-2-methoxybenzonitrile (CAS: 1421312-11-9) . This highly functionalized pharmaceutical intermediate presents unique crystallization challenges due to the competing physicochemical properties of its functional groups: the oxidation-prone aniline moiety, the lipophilic bromine atom, and the polar cyano and methoxy groups.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve high-purity crystalline products.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: My crystallized product is consistently discolored (yellow to dark brown). What causes this, and how can I prevent it?

The Mechanism: The free amino group (-NH₂), particularly when activated by the electron-donating methoxy group, is highly susceptible to auto-oxidation. The dark discoloration indicates the presence of oxidized impurities, such as azo, azoxy, or quinone-imine species[1]. These chromophoric impurities can form rapidly in the presence of dissolved oxygen, light, or trace transition metals (which act as catalysts)[2].

The Solution: To prevent oxidation during crystallization, you must control the thermodynamic environment:

  • Atmospheric Control: Conduct all dissolutions and crystallizations under a strict inert atmosphere (Nitrogen or Argon). Use degassed solvents.

  • Antioxidant Additives: Introduce a sacrificial antioxidant, such as Butylated hydroxytoluene (BHT) (0.05–0.1 wt%), into the crystallization solvent.

  • Trace Metal Scavenging: Perform a hot filtration step through a 0.45 µm membrane or a celite pad to remove insoluble particulates and trace metals prior to cooling[1].

Q2: I am detecting unacceptably high levels of regioisomers (e.g., 4-bromo or 5-bromo isomers) in my final product. How do I purge them?

The Mechanism: Regioisomers formed during the bromination step possess nearly identical thermodynamic solubilities and crystal lattice energies to the target 6-amino-3-bromo-2-methoxybenzonitrile. Standard cooling crystallization often leads to co-crystallization or solid solution formation because the supersaturation driving force forces both molecules out of solution simultaneously[3].

The Solution: Implement Combined Cooling and Antisolvent Crystallization (CCAC) [4]. CCAC allows you to decouple nucleation from crystal growth. By maintaining the system at a low, constant supersaturation within the Metastable Zone Width (MSZW), you rely on kinetic impurity rejection. The target molecule grows on introduced seed crystals, while the slightly more soluble regioisomers remain kinetically trapped in the mother liquor[5].

Q3: During antisolvent addition, the solution "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this?

The Mechanism: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation trajectory crosses the binodal curve before crossing the nucleation threshold. This is common when highly soluble impurities depress the melting point of the mixture, or when an antisolvent (like water) is added too rapidly to a highly concentrated organic phase[6].

The Solution:

  • Reduce Antisolvent Addition Rate: Dose the antisolvent continuously over 4–6 hours rather than in bolus additions.

  • Seed the System: Introduce 1–2 wt% of pure seed crystals before the onset of LLPS (while the solution is still clear but within the MSZW). The seeds provide an immediate surface for solute deposition, rapidly depleting supersaturation and steering the system away from the LLPS boundary[3].

PART 2: Experimental Protocols

Protocol: Combined Cooling and Antisolvent Crystallization (CCAC)

This protocol utilizes an Ethyl Acetate (Good Solvent) and Heptane (Antisolvent) system, optimized for kinetic regioisomer rejection and oxidation prevention.

Step 1: Dissolution & Deoxygenation

  • Charge 100 g of crude 6-Amino-3-bromo-2-methoxybenzonitrile into a jacketed crystallizer equipped with an overhead stirrer.

  • Add 400 mL of Ethyl Acetate (degassed via nitrogen sparging for 30 minutes).

  • Add 0.1 g of BHT (antioxidant).

  • Heat the mixture to 55°C under a continuous nitrogen sweep until complete dissolution is achieved.

Step 2: Hot Filtration

  • Pass the hot solution through a pre-heated inline filter (0.45 µm PTFE) into a clean, pre-warmed receiving crystallizer to remove trace insoluble impurities[1].

Step 3: Controlled Cooling & Seeding

  • Cool the solution linearly from 55°C to 40°C at a rate of 0.5°C/min.

  • At 40°C (within the MSZW), add 1.0 g of pure 6-Amino-3-bromo-2-methoxybenzonitrile seed crystals (milled to a D50 of ~20 µm).

  • Age the slurry for 60 minutes at 40°C to allow the seed bed to establish and relieve initial supersaturation[4].

Step 4: Antisolvent Addition

  • Begin dosing 600 mL of degassed Heptane (antisolvent) at a constant rate of 2.5 mL/min over 4 hours.

  • Maintain the internal temperature strictly at 40°C during this phase to ensure crystal growth is favored over secondary nucleation[5].

Step 5: Final Cooling & Isolation

  • Once antisolvent addition is complete, cool the slurry to 5°C at a slow rate of 0.1°C/min.

  • Age at 5°C for 2 hours to maximize yield.

  • Filter the slurry under vacuum (avoid pulling air through the cake for prolonged periods to prevent late-stage oxidation).

  • Wash the cake with 2 x 100 mL of pre-chilled (5°C) Heptane.

  • Dry in a vacuum oven at 40°C until constant weight is achieved.

PART 3: Data Presentation

The following table summarizes the performance of various solvent/antisolvent systems evaluated for the purification of 6-Amino-3-bromo-2-methoxybenzonitrile.

Solvent / Antisolvent SystemRegioisomer Purge FactorOxidation Product PurgeYield (%)Operational Notes
Ethyl Acetate / Heptane High (>98% removal)Moderate85 - 88%Optimal for kinetic rejection of 4-bromo/5-bromo isomers. Requires strict temperature control.
Acetone / Water ModerateHigh 90 - 94%Excellent for purging polar oxidized species. High risk of LLPS ("oiling out") if water is added too rapidly[6].
Isopropanol / Water LowHigh80 - 85%Good general purification, but struggles to separate structurally similar brominated regioisomers.
Toluene (Cooling Only) Very LowLow70 - 75%Prone to co-crystallization and agglomeration. Not recommended for high-purity requirements.

PART 4: Visualizations

Diagram 1: Impurity Troubleshooting & Resolution Workflow

ImpurityWorkflow Start Identify Primary Impurity Issue Discoloration Discoloration (Oxidation Products) Start->Discoloration Regioisomers Structural Regioisomers (4-Br or 5-Br) Start->Regioisomers OilingOut Oiling Out / LLPS (Phase Separation) Start->OilingOut Action1 Apply N2 Blanket & Add BHT Antioxidant Discoloration->Action1 Action2 Implement CCAC with Ethyl Acetate/Heptane Regioisomers->Action2 Action3 Reduce Antisolvent Rate & Seed in MSZW OilingOut->Action3 Success High-Purity Crystalline Product Action1->Success Action2->Success Action3->Success

Caption: Diagnostic workflow for resolving common crystallization failures in functionalized anilines.

Diagram 2: CCAC Kinetic vs. Thermodynamic Pathway

CCAC_Pathway Dissolution Complete Dissolution (55°C, EtOAC) HotFiltration Hot Filtration (Remove Catalysts) Dissolution->HotFiltration N2 Atmosphere Cooling Cool to 40°C (Enter MSZW) HotFiltration->Cooling 0.5°C/min Seeding Seed Addition (Target Nucleation) Cooling->Seeding Supersaturated Antisolvent Slow Heptane Dosing (Kinetic Growth) Seeding->Antisolvent 1 hr Ageing Isolation Final Cooling & Isolation (5°C) Antisolvent->Isolation Impurities stay in liquor

Caption: Step-by-step mechanistic progression of Combined Cooling and Antisolvent Crystallization (CCAC).

PART 5: References

  • [4] API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [5] Combined Cooling and Antisolvent Crystallization in Continuous Mixed Suspension, Mixed Product Removal Cascade Crystallizers: Steady-State and Startup Optimization. Industrial & Engineering Chemistry Research - ACS Publications. Available at:[Link]

  • [3] A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - National Institutes of Health. Available at:[Link]

  • [6] Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. University of Strathclyde. Available at: [Link]

  • [2] Conjugated Aniline Oligomers: More than Just Short Pieces of Conducting Polyaniline. Accounts of Chemical Research - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Solvent Selection for 6-Amino-3-bromo-2-methoxybenzonitrile

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the isolation of highly functionalized aromatic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter challenges regarding the isolation of highly functionalized aromatic compounds. This guide provides a mechanistic, field-proven approach to the liquid-liquid extraction (LLE) of 6-Amino-3-bromo-2-methoxybenzonitrile , tailored for researchers and drug development professionals.

The Causality of Extraction: Understanding the Molecule

Successful extraction is not about guessing solvents; it is about exploiting molecular properties. The extraction efficiency of 6-Amino-3-bromo-2-methoxybenzonitrile is strictly governed by its polyfunctional nature:

  • The Amino Group (-NH₂): Acts as a weak base and hydrogen-bond donor. However, the strongly electron-withdrawing nitrile (-CN) and bromo (-Br) groups pull electron density away from the aromatic ring, significantly lowering the pKa of this aniline derivative compared to unsubstituted aniline.

  • The Nitrile (-CN) & Methoxy (-OCH₃) Groups: Provide strong dipole moments and act as hydrogen-bond acceptors, requiring a solvent with a complementary polarity index[1].

  • The Bromo Group (-Br): Adds significant hydrophobic character and density to the molecule.

The pH Causality: Because of the lowered pKa, acidifying the aqueous mixture to pH 5 is insufficient to protonate the amine. To force the molecule into the aqueous phase (as an ammonium salt) for initial purification, the pH must be driven below 2. Conversely, to extract the neutral freebase into an organic solvent, the aqueous phase must be carefully neutralized to pH 7–8[2].

Quantitative Solvent Selection Matrix

Liquid-liquid extraction with dichloromethane (DCM) or ethyl acetate (EtOAc) is the standard, highly efficient methodology for isolating aniline derivatives. Below is a comparative matrix to help you select the optimal organic phase based on your specific laboratory constraints.

SolventDielectric Constant (ε)Polarity IndexExtraction Efficiency for AnilinesPhase Separation SpeedEHS / Toxicity Profile
Dichloromethane (DCM) 9.13.1ExcellentFast (High Density, Bottom Layer)High (Suspected carcinogen)
Ethyl Acetate (EtOAc) 6.04.4Very GoodModerate (Prone to emulsions)Low (Green alternative)
Diisopropyl Ether (DIPE) 3.82.2GoodFast (Low water solubility)Moderate (Peroxide former)
Toluene 2.42.4Poor (for polar amines)FastModerate

Note: While DCM provides superior extraction efficiency for halogenated anilines due to optimal dispersion forces, EtOAc is increasingly preferred as a greener alternative in pharmaceutical development, despite requiring careful volume optimization[3].

Step-by-Step Protocol: pH-Switched Liquid-Liquid Extraction

This protocol utilizes a "reverse-extraction" method. By forcing the product into the aqueous phase first, we wash away neutral organic impurities, creating a self-validating system that ensures high purity before the final extraction.

Phase 1: Acidic Wash (Impurity Removal)

  • Acidification: Transfer your crude aqueous reaction mixture to a separatory funnel. Slowly add 1M HCl dropwise while stirring until the pH reaches 1.5–2.0. Causality: This fully protonates the -NH₂ group, trapping the target molecule in the aqueous layer as a water-soluble salt.

  • Non-Polar Wash: Add 1 volume of Hexane or Toluene. Shake vigorously and allow the phases to separate.

  • Separation: Drain the bottom aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the top organic layer (containing unreacted neutral/hydrophobic impurities).

Phase 2: Basic Extraction (Product Isolation) 4. Basification: Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the pH stabilizes at 7.5–8.0. Causality: This neutralizes the ammonium salt back into the lipophilic freebase. 5. Primary Extraction: Add 0.5 volumes of Ethyl Acetate (EtOAc) . Shake gently, venting the funnel frequently. Allow the layers to separate. 6. Collection: Collect the top organic layer. Repeat the extraction with fresh EtOAc two more times. Combine all organic layers. 7. Self-Validation Step: Spot a drop of the remaining aqueous layer on a silica gel TLC plate alongside the combined organic extract. Elute with 3:1 Hexane:EtOAc and visualize under UV light (254 nm). The absence of a UV-active spot in the aqueous lane validates that the extraction is 100% complete. 8. Drying & Concentration: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 6-Amino-3-bromo-2-methoxybenzonitrile.

Extraction Workflow Visualization

LLE_Workflow N1 Aqueous Reaction Mixture (pH ~ 7) N2 Acidify with 1M HCl to pH < 2 (Protonates -NH2 to -NH3+) N1->N2 N3 Wash with Toluene/Hexane (Removes non-polar neutral impurities) N2->N3 N4 Aqueous Phase (Contains Product Salt) N3->N4 Discard Organic Wash N5 Basify with 1M NaOH to pH 7-8 (Forms Neutral Freebase) N4->N5 N6 Extract with EtOAc or DCM (Product partitions to organic) N5->N6 N7 Phase Separation N6->N7 N8 Organic Phase (Dry over Na2SO4, Concentrate) N7->N8 Collect Organic N9 Pure 6-Amino-3-bromo- 2-methoxybenzonitrile N8->N9

Fig 1: pH-dependent liquid-liquid extraction workflow for 6-Amino-3-bromo-2-methoxybenzonitrile.

Troubleshooting FAQs

Q: Why am I getting a persistent, cloudy emulsion during the EtOAc extraction? A: Causality: EtOAc has partial water solubility (~8%), and the basic amino group can act as a weak surfactant if it is partially protonated. Solution: Saturate the aqueous layer with solid NaCl (brine) before extraction. This increases the ionic strength of the aqueous phase, significantly decreasing EtOAc solubility (the "salting-out" effect) and immediately breaking the emulsion.

Q: My recovery yields are below 50%. What is causing the product loss? A: Causality: The electron-withdrawing -CN and -Br groups lower the pKa of the aniline. If you basify the solution to only pH 5 or 6 (thinking it is sufficient for a standard amine), a significant portion of the molecule remains protonated and trapped in the water. Solution: Ensure the aqueous phase is strictly adjusted to pH 7.5–8.0. Furthermore, perform multiple extractions (e.g., 3 x 20 mL) rather than one large extraction (1 x 60 mL) to maximize the mathematical efficiency of the partition coefficient.

Q: Can I use hexane or heptane as the primary extraction solvent to avoid water carryover? A: Causality: No. 6-Amino-3-bromo-2-methoxybenzonitrile contains highly polar, hydrogen-bonding groups (-CN, -NH₂, -OCH₃). Hexane lacks a dipole moment and cannot participate in dipole-dipole interactions, resulting in a near-zero partition coefficient (K_org/aq) for this specific molecule. Hexane should only be used as a preliminary wash step at low pH to strip away non-polar impurities.

Sources

Optimization

Reducing catalyst poisoning when using 6-Amino-3-bromo-2-methoxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling workflows involving highly functionalized, densely substituted building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization and cross-coupling workflows involving highly functionalized, densely substituted building blocks.

Working with 6-Amino-3-bromo-2-methoxybenzonitrile presents a classic, yet formidable challenge in transition-metal catalysis: catalyst poisoning . The presence of a free aniline (-NH₂), an electron-withdrawing nitrile (-CN), and a coordinating methoxy (-OCH₃) group creates a multidentate chelating environment. This guide is designed to help you troubleshoot, understand the mechanistic causality of your reaction failures, and implement self-validating protocols to achieve high-yielding cross-couplings.

The Mechanistic Root of the Problem

In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the active Pd(0) catalyst must insert into the C3–Br bond via oxidative addition. However, the free -NH₂ group at the 6-position acts as a potent Lewis base. When using standard, unhindered phosphine ligands, the primary amine outcompetes the C–Br bond for the metal center, trapping the palladium in an off-cycle, thermodynamically stable bis-amine Pd(II) complex[1].

G Pd0 Active Pd(0)L_n Poisoned Off-Cycle Poisoned Complex [Pd(Ar-NH2)x] Pd0->Poisoned Competitive binding by 6-Amino group OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Productive Pathway Poisoned->Pd0 Rescued by Bulky Ligands (RuPhos/BrettPhos) TransMet Transmetalation (e.g., Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0

Mechanism of catalyst poisoning by free amines and rescue via bulky ligands.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at <10% conversion when using standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂? A1: These standard ligands lack the steric bulk required to shield the metal center. The free aniline coordinates irreversibly to the palladium, forming a "dead" catalyst resting state. The proximity of the methoxy and nitrile groups further stabilizes this inactive complex through secondary coordination or localized electron density effects.

Q2: Can I achieve successful coupling without adding a protecting group to the amine? A2: Yes, by utilizing the principle of steric exclusion . Switching to bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as RuPhos or tBuBrettPhos is highly effective. The massive steric profile of these ligands (e.g., cyclohexyl or tert-butyl groups) physically blocks the primary amine from coordinating to the metal, while their electron-rich nature accelerates the necessary oxidative addition into the C–Br bond.

Q3: Does the choice of base or solvent impact the poisoning effect? A3: Absolutely. In amination reactions involving unprotected anilines, using a strong base like LiHMDS can deprotonate the aniline early, altering transmetalation pathways and preventing off-cycle trapping[2]. For Suzuki couplings, using biphasic solvent systems (e.g., 2-MeTHF/H₂O or water/alcohol mixtures) can mitigate poisoning by stabilizing the polar amine via hydrogen-bonding networks, keeping it away from the hydrophobic catalytic pocket[3].

Q4: If ligand tuning fails, what is the most robust fallback strategy? A4: N-protection. Converting the free amine to a tert-butyloxycarbonyl (Boc) or acetyl (Ac) protected amine drastically reduces its Lewis basicity due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. This completely neutralizes the coordination threat.

Quantitative Ligand Comparison

To save you time in reaction screening, below is a synthesized matrix of expected outcomes when coupling 6-Amino-3-bromo-2-methoxybenzonitrile, based on ligand steric bulk (measured by % Buried Volume, %Vbur​ ).

Catalyst SystemLigand Steric Bulk ( %Vbur​ )Expected ConversionPrimary Failure Mode
Pd(PPh₃)₄ Low (~30%)< 10%Irreversible bis-amine coordination (Poisoning).
Pd(dppf)Cl₂ Moderate (~35%)15 - 25%Slow oxidative addition; competitive chelation.
Pd(OAc)₂ / XPhos High (~45%)60 - 80%Partial off-cycle trapping; moderate turnover.
Pd(OAc)₂ / RuPhos Very High (~50%)> 90%None. Steric exclusion of the amine is achieved.

Troubleshooting Workflow

G Start Start: Low Yield in Cross-Coupling Step1 Switch to Bulky Biaryl Ligand (e.g., tBuBrettPhos or RuPhos) Start->Step1 Check1 Did yield improve? Step1->Check1 Step2 Optimize Base/Solvent (e.g., LiHMDS or Biphasic) Check1->Step2 Yes, but incomplete Step3 Implement Protection Strategy (Boc or Acetyl protection) Check1->Step3 No, still poisoned Success Proceed to Scale-Up Check1->Success Yes, >90% Step2->Success Step3->Success

Step-by-step troubleshooting workflow for amine-induced catalyst poisoning.

Step-by-Step Self-Validating Protocols

Protocol A: Ligand-Enabled Direct Suzuki-Miyaura Coupling

This protocol utilizes steric exclusion to bypass the need for protecting groups.

Reagents: 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), K₃PO₄ (3.0 eq), 1,4-Dioxane/H₂O (5:1, 0.2 M).

  • Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphines like RuPhos. If the ligand is oxidized, it cannot shield the Pd center, and the amine will immediately poison the catalyst.

  • Pre-catalyst Generation: In a Schlenk flask, combine Pd(OAc)₂ and RuPhos in a portion of the degassed solvent. Stir at 40 °C for 10 minutes until the solution turns a deep, clear red/orange.

    • Causality: This ensures the formation of the active L1​Pd(0) species prior to introducing the poisoning substrate.

  • Substrate Addition: Add the boronic acid and K₃PO₄, followed lastly by the 6-Amino-3-bromo-2-methoxybenzonitrile. Heat to 80 °C.

    • Causality: Adding the halide last ensures the palladium is fully ligated and primed for oxidative addition rather than off-cycle coordination.

  • Self-Validation Checkpoint (1 Hour): Remove a 10 µL aliquot and analyze via LCMS.

    • Visual Cue: A clear yellow/orange solution indicates a healthy catalytic cycle. If a heavy black precipitate (Pd black) is observed alongside >50% unreacted starting material, catalyst death has occurred (likely due to oxygen ingress or insufficient ligand loading).

Protocol B: N-Boc Protection (The Fallback Strategy)

If downstream functionalization requires the amine to be masked regardless, use this protocol to eliminate Lewis basicity.

Reagents: 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq), Boc₂O (2.5 eq), DMAP (0.1 eq), THF (0.5 M).

  • Mixing: Dissolve the substrate in dry THF. Add Boc₂O.

    • Causality: The electron-withdrawing nitrile and methoxy groups severely reduce the nucleophilicity of the aniline. Excess Boc₂O is required to force the equilibrium.

  • Catalyst Addition: Add DMAP and heat the reaction to 60 °C for 12 hours.

    • Causality: DMAP acts as an acyl transfer catalyst, which is absolutely essential here; without it, the deactivated aniline will not attack the Boc anhydride efficiently.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1).

    • Analytical Cue: The protected product will have a significantly higher Rf​ value (less polar) than the starting material. The disappearance of the bright UV-active starting material spot confirms the amine is fully masked and safe for standard cross-coupling.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Optimizing temperature conditions for 6-Amino-3-bromo-2-methoxybenzonitrile reactions

Welcome to the Technical Support & Process Optimization Center for the 6-Amino-3-bromo-2-methoxybenzonitrile scaffold. As a highly functionalized intermediate, this molecule presents unique chemoselectivity and thermodyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Optimization Center for the 6-Amino-3-bromo-2-methoxybenzonitrile scaffold.

As a highly functionalized intermediate, this molecule presents unique chemoselectivity and thermodynamic challenges. The presence of four distinct functional groups—an electrophilic nitrile, an electron-donating methoxy, a cross-coupling-ready bromide, and a diazotizable amine—creates a sterically crowded and electronically complex system.

This guide provides drug development professionals with field-proven, causality-driven methodologies to optimize temperature conditions, suppress side reactions, and validate intermediate stability.

Module 1: Reaction Pathways & Thermal Thresholds

G Core 6-Amino-3-bromo-2-methoxybenzonitrile (Polyfunctional Scaffold) Suzuki Suzuki-Miyaura Coupling Site: 3-Bromo Temp: 70-80°C Core->Suzuki Pd/Ligand Base, Solvent Sandmeyer Sandmeyer Reaction Site: 6-Amino Temp: 0-5°C then 60°C Core->Sandmeyer 1. NaNO2/HCl 2. CuX Hydrolysis Nitrile Hydrolysis Site: 1-Cyano Temp: >130°C (Sealed) Core->Hydrolysis NaOH/H2O or Acid

Fig 1: Reaction pathways and optimal temperature thresholds for the polyfunctional scaffold.

Module 2: Troubleshooting & FAQs

Q1: Why am I seeing massive protodehalogenation (des-bromo impurity) during the Suzuki-Miyaura coupling at the 3-bromo position? Causality: Protodehalogenation is a highly temperature-dependent side reaction[1]. At elevated temperatures (typically >100°C), the rate of β-hydride elimination (often sourced from aliphatic solvents or alkyl boronic esters) outcompetes the reductive elimination step of the catalytic cycle[2]. Because the C3-bromide is flanked by an electron-donating C2-methoxy group, the initial oxidative addition of Palladium is kinetically slow, tempting chemists to increase the heat. However, excessive thermal energy drives the off-target protodehalogenation pathway[1]. Solution: Cap the reaction temperature at 70–80°C. To overcome the slow oxidative addition without using excessive heat, utilize a highly active, bulky electron-rich phosphine ligand (e.g., Ad₂PnBu or t-Bu₃P) combined with a Pd(OAc)₂ pre-catalyst[3].

Q2: My diazonium intermediate for the Sandmeyer reaction keeps decomposing into a black tar. What is the exact temperature profile required? Causality: The conversion of the 6-amino group to a diazonium salt creates an excellent, but highly unstable, leaving group (N₂⁺)[4]. While aromatic diazonium salts are temporarily stabilized by resonance delocalization over the benzene ring, thermal energy rapidly overcomes this activation barrier[4]. Above 10–15°C, the molecule spontaneously expels nitrogen gas to form a highly reactive aryl cation, which indiscriminately reacts with water to form phenols or polymerizes into tar[5],[6]. Solution: Maintain a strict 0–5°C environment during the entire diazotization phase[5]. Only allow the temperature to rise (to 60–80°C) after the cold diazonium solution has been transferred into the copper(I) catalyst mixture to initiate the radical-nucleophilic aromatic substitution[7],[6].

Q3: The nitrile group at position 1 refuses to hydrolyze to the carboxylic acid, even at reflux. Why? Causality: Nitrile hydrolysis requires the nucleophilic addition of hydroxide (or water) to the sp-hybridized cyano carbon[8]. In this specific scaffold, the C1 nitrile is sandwiched directly between a C2-methoxy group and a C6-amino group. This creates severe steric hindrance, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack. Standard atmospheric reflux (100°C) lacks the thermodynamic driving force to overcome this steric shield. Solution: Standard conditions will fail. You must utilize a sealed-tube reactor to safely elevate the aqueous alkaline solution to 130–150°C, providing the necessary kinetic energy to force the hydration to the amide intermediate, followed by further hydrolysis to the carboxylate[8].

Module 3: Diagnostic Logic & Quantitative Data

G Start Analyze HPLC Profile Post-Suzuki Reaction Q1 Is Protodehalogenation >10%? Start->Q1 Yes1 Reduce Temp to 70°C Use bulky ligand (Ad2PnBu) Q1->Yes1 Yes No1 Check Conversion Rate Q1->No1 No Q2 Is Conversion <50% after 12h? No1->Q2 Yes2 Increase Temp to 85°C Ensure anhydrous conditions Q2->Yes2 Yes No2 Optimal Conditions Reached Proceed to Workup Q2->No2 No

Fig 2: Troubleshooting logic tree for managing temperature and protodehalogenation in Suzuki couplings.

Table 1: Suzuki-Miyaura Temperature Optimization Data Note: Data reflects coupling with standard alkyl boronic esters.

Temperature (°C) Catalyst / Ligand System Conversion (%) Des-bromo Impurity (%) Mechanistic Conclusion
25 (RT) Pd(dppf)Cl₂ <5% 0% Thermal energy too low for oxidative addition.
75 Pd(OAc)₂ / Ad₂PnBu >95% <2% Optimal balance of kinetics and stability.
100 Pd(dppf)Cl₂ 85% 15% Excessive heat drives β-hydride elimination.

| 120 | Pd(PPh₃)₄ | 60% | 40% | Severe protodehalogenation outcompetes coupling. |

Table 2: Diazonium Intermediate Thermal Stability Profile

Temperature (°C) Est. Half-Life (t½) Physical Observation Process Suitability
-10 >24 hours Sluggish diazotization Too cold; incomplete NaNO₂ activation.
0–5 ~6 hours Clear, pale yellow solution Optimal for intermediate accumulation.
15 ~30 minutes Mild N₂ effervescence Dangerous; risk of premature decomposition.

| 25 (RT) | <5 minutes | Violent outgassing, black tar | Complete failure; formation of phenol/tar. |

Module 4: Self-Validating Experimental Protocols

Protocol A: Temperature-Controlled Suzuki-Miyaura Cross-Coupling

Objective: Achieve >95% conversion at the 3-bromo position while restricting protodehalogenation to <2%.

  • Reagent Assembly: In a rigorously dried Schlenk flask, combine 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 equiv), the boronic ester (1.2 equiv), Pd(OAc)₂ (1 mol%), Ad₂PnBu (3 mol%), and anhydrous K₃PO₄ (2.0 equiv)[3].

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Validation Checkpoint: Sparge with Argon for exactly 15 minutes. Use an inline oxygen sensor to confirm O₂ levels are <5 ppm to prevent catalyst poisoning.

  • Controlled Heating: Submerge the flask in an oil bath pre-heated to exactly 75°C . Do not exceed 80°C.

  • Reaction Monitoring: Stir for 4 hours.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via LC-MS. You must observe the product mass peak with the des-bromo impurity peak integrating to less than 2% relative area[1].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure.

Protocol B: Two-Stage Temperature Sandmeyer Reaction

Objective: Safely convert the 6-amino group to a chloride/bromide/cyanide without thermal degradation.

  • Acidic Solvation: Dissolve the scaffold in 48% HBr (or HCl) and cool the reactor to 0–5°C using an ice-brine bath[5].

  • Diazotization: Dissolve NaNO₂ (1.1 equiv) in minimal water. Add this dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature probe never reads above 5°C[4],[5].

    • Validation Checkpoint 1 (Nitrite Excess): 10 minutes after addition, touch a glass rod to the mixture and spot it on starch-iodide paper. An immediate blue-black color confirms the necessary excess of nitrous acid[5].

  • Quenching: Add solid sulfamic acid in small portions until nitrogen evolution ceases.

    • Validation Checkpoint 2 (Safe Quench): Re-test with starch-iodide paper. It must remain white, confirming the neutralization of excess HNO₂, which prevents side-reactions in the next step.

  • Copper Catalysis (Thermal Shift): In a separate flask, prepare a solution of CuBr (1.2 equiv) in 48% HBr and heat to 60°C [6]. Slowly transfer the cold (0°C) diazonium solution into the hot copper solution.

    • Causality Note: The immediate thermal shock in the presence of Cu(I) forces the radical-nucleophilic aromatic substitution to occur instantly, preventing the diazonium from decomposing into off-target cations[7],[6].

  • Completion: Stir at 60°C for 1 hour until nitrogen outgassing completely stops, then cool and extract with EtOAc.

References

  • Diazonium Salts | CK-12 Foundation Source: CK-12 Foundation URL:[Link]

  • Sandmeyer reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters Source: PubMed Central (PMC) / NIH URL:[Link]

  • 6.6: Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PubMed Central (PMC) / NIH URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 6-Amino-3-bromo-2-methoxybenzonitrile vs. 6-Amino-2-methoxybenzonitrile

Executive Summary In the development of complex pharmaceutical intermediates, the selection of the correct aromatic building block dictates the efficiency of the entire synthetic route. This guide objectively compares tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex pharmaceutical intermediates, the selection of the correct aromatic building block dictates the efficiency of the entire synthetic route. This guide objectively compares two closely related benzene derivatives: 6-Amino-3-bromo-2-methoxybenzonitrile (Molecule A) and 6-Amino-2-methoxybenzonitrile (Molecule B). While structurally differing by only a single bromine atom, their reactivity profiles are fundamentally distinct. Molecule B serves as a highly activated nucleophilic core, whereas Molecule A provides an orthogonal electrophilic handle for transition-metal-catalyzed cross-coupling.

Structural and Electronic Analysis

Understanding the causality behind their reactivity requires analyzing the electronic push-pull system on the benzene ring:

  • Molecule B (6-Amino-2-methoxybenzonitrile): The ring is heavily activated by two electron-donating groups (EDGs): the methoxy (-OMe) and amino (-NH2) groups. The strongly activating -NH2 group directs electrophiles to its ortho and para positions (C5 and C3, respectively). The -OMe group synergistically directs to the same positions. This makes the compound highly susceptible to electrophilic attack[1].

  • Molecule A (6-Amino-3-bromo-2-methoxybenzonitrile): The presence of the bromine atom at C3 introduces a mild inductive electron-withdrawing effect (-I) that slightly dampens the overall nucleophilicity of the ring. However, its primary role is to act as a leaving group in oxidative addition reactions, completely altering the molecule's synthetic utility.

Comparative Reactivity & Synthetic Utility

Electrophilic Aromatic Substitution (EAS)

Molecule B is exceptionally susceptible to EAS. When exposed to halogenating agents, it undergoes rapid substitution. Because the C3 position is para to the -NH2 group (the stronger EDG) and ortho to the -OMe group, it is the kinetically favored site for electrophilic attack. The regioselectivity is governed by standard electrophilic aromatic substitution rules, extensively documented in . Bromination of Molecule B actually serves as the primary synthetic route to Molecule A.

Palladium-Catalyzed Cross-Coupling

Molecule A is primed for carbon-carbon bond formation. The C3-Br bond readily undergoes oxidative addition with Pd(0) catalysts, enabling Suzuki-Miyaura, Heck, and Sonogashira couplings, as detailed in foundational literature such as[2]. Molecule B, lacking a halogen or pseudohalogen, is completely inert to these conditions, making Molecule A the mandatory choice when C3 functionalization is required.

Quantitative Comparison

The following table summarizes the physicochemical properties and reactivity metrics of both compounds.

Property / Metric6-Amino-2-methoxybenzonitrile (Mol B)6-Amino-3-bromo-2-methoxybenzonitrile (Mol A)
CAS Number 1591-37-3[1]1421312-11-9
Molecular Weight 148.16 g/mol 227.06 g/mol
EAS Susceptibility Extremely High (C3 and C5 positions)Moderate (C5 position only)
Cross-Coupling InactiveHighly Active (C3 position)
Primary Utility Precursor for halogenation/nitrationScaffold for biaryl/heteroaryl synthesis

Reactivity Pathways Visualization

Reactivity MolB 6-Amino-2-methoxybenzonitrile (Molecule B) EAS Electrophilic Aromatic Substitution (EAS) MolB->EAS NBS, DMF MolA 6-Amino-3-bromo-2-methoxybenzonitrile (Molecule A) CrossCoupling Pd-Catalyzed Cross-Coupling MolA->CrossCoupling Pd Catalyst, Boronic Acid EAS->MolA Regioselective Bromination at C3 DerivA C3 Aryl/Alkyl Derivatives CrossCoupling->DerivA Suzuki-Miyaura

Figure 1: Reactivity pathways showing the conversion of Mol B to A, followed by cross-coupling.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the optimal conditions for utilizing these building blocks, including the mechanistic causality behind reagent selection.

Protocol 1: Regioselective Bromination of Molecule B to Molecule A

Objective: Synthesize 6-Amino-3-bromo-2-methoxybenzonitrile via controlled EAS. Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to maintain a low, steady concentration of electrophilic bromine. This prevents over-bromination at the C5 position. N,N-Dimethylformamide (DMF) is used as the solvent because its polarity stabilizes the Wheland intermediate, accelerating the reaction at 0°C to maximize regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (10 mmol) of in 20 mL of anhydrous DMF in a round-bottom flask.

  • Cooling: Chill the solution to 0°C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Slowly add 1.05 equivalents (10.5 mmol) of NBS in small portions over 30 minutes. Crucial: Keep the temperature below 5°C to prevent di-bromination.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Pour the mixture into 100 mL of ice water containing 5% sodium thiosulfate to quench unreacted NBS. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield Molecule A.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Molecule A

Objective: Functionalize the C3 position of Molecule A with an aryl group. Causality: Pd(dppf)Cl₂ is chosen as the catalyst. The bidentate dppf ligand enforces a cis geometry on the palladium center, which accelerates the rate-determining reductive elimination step and prevents catalyst degradation[2]. Potassium carbonate (K₂CO₃) is required to activate the boronic acid by forming a nucleophilic boronate complex, which readily undergoes transmetalation.

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk flask, combine 6-Amino-3-bromo-2-methoxybenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (v/v 4:1, 0.2 M concentration).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with N₂ for 15 minutes. Crucial: Oxygen must be excluded to prevent oxidation of the Pd(0) active species and homocoupling of the boronic acid.

  • Heating: Heat the reaction mixture to 90°C for 12 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the C3-arylated product.

Experimental Workflow Visualization

Workflow Step1 Step 1: Reagent Preparation Mix Mol A, Arylboronic Acid, Pd(dppf)Cl2 Step2 Step 2: Base Addition Add K2CO3 (aq) in 1,4-Dioxane Step1->Step2 Step3 Step 3: Degassing Purge with N2 (3x) to remove O2 Step2->Step3 Step4 Step 4: Reaction Heat at 90°C for 12 hours Step3->Step4 Step5 Step 5: Workup & Purification Extraction (EtOAc) & Chromatography Step4->Step5

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling of Molecule A.

References

  • Miyaura, N., & Suzuki, A. (1995) - Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Smith, M. B., & March, J. (2007) - March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopic Analysis of 6-Amino-3-bromo-2-methoxybenzonitrile

Introduction: The Analytical Imperative for Substituted Benzonitriles In the landscape of pharmaceutical and materials science research, the structural elucidation of substituted benzonitriles is a critical step. These m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Substituted Benzonitriles

In the landscape of pharmaceutical and materials science research, the structural elucidation of substituted benzonitriles is a critical step. These molecules often serve as key intermediates or foundational scaffolds in the synthesis of complex chemical entities. 6-Amino-3-bromo-2-methoxybenzonitrile, with its unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (bromo, nitrile) groups, presents a compelling case for rigorous analytical characterization. Its electronic and steric properties, which are direct consequences of its structure, will dictate its reactivity and suitability for downstream applications.

Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive first-line technique for verifying the chemical identity of such compounds. It provides an unambiguous "molecular fingerprint" by probing the vibrational modes of the molecule's constituent functional groups.[1][2] This guide provides an in-depth, experience-driven comparison of FTIR spectroscopy for the analysis of 6-Amino-3-bromo-2-methoxybenzonitrile, detailing the expected spectral features, a robust experimental protocol, and a comparison with alternative analytical methods.

Predictive FTIR Analysis: Deconstructing the Molecule

While a dedicated library spectrum for 6-Amino-3-bromo-2-methoxybenzonitrile may not be readily available, a seasoned scientist can predict its key spectral features by dissecting the molecule into its functional components. The vibrational frequency of a specific bond is influenced by the masses of the connected atoms, the bond strength, and the electronic environment created by neighboring substituents.[3]

Here is a breakdown of the expected characteristic vibrational bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3510–3380N-H Asymmetric & Symmetric StretchPrimary Aromatic Amine (-NH₂)Two distinct, medium-intensity sharp peaks.[4] The presence of two bands is a hallmark of a primary amine.[5]
~3030Aromatic C-H StretchSubstituted Benzene RingMedium to weak intensity, often appearing just to the left of aliphatic C-H stretches.[6]
2950-2830Aliphatic C-H StretchMethoxy Group (-OCH₃)Medium intensity peaks. A specific, sharp symmetric C-H stretch for the methoxy group is often observed around 2830 cm⁻¹.[7]
~2230C≡N StretchAromatic Nitrile (-C≡N)Strong, sharp, and highly characteristic.[8] Conjugation with the aromatic ring typically shifts this band to a slightly lower frequency compared to aliphatic nitriles.[9][10]
1650–1580N-H Bend (Scissoring)Primary Aromatic Amine (-NH₂)Medium to strong absorption.[5][11]
1600–1450C=C In-Ring StretchSubstituted Benzene RingSeries of sharp bands of variable intensity. Two bands near 1600 and 1500 cm⁻¹ are often the most intense.[6]
1335–1250Aromatic C-N StretchAromatic AmineStrong absorption due to resonance increasing the double-bond character.[5][9]
1270–1230Asymmetric Ar-O StretchAromatic Ether (Methoxy)Phenyl alkyl ethers typically show a strong, characteristic absorption in this region.
~1050Symmetric Ar-O StretchAromatic Ether (Methoxy)Another characteristic C-O stretch for phenyl alkyl ethers.[12][13]
900-675C-H Out-of-Plane Bend ("oop")Substituted Benzene RingStrong absorptions whose exact position is highly diagnostic of the ring's substitution pattern.[14][15][16]
700-600C-Br StretchAromatic BromideTypically falls in the lower frequency "fingerprint" region.[17]

Experimental Protocol: Ensuring Data Integrity

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 6-Amino-3-bromo-2-methoxybenzonitrile, Attenuated Total Reflectance (ATR) is the preferred modern technique due to its simplicity and lack of required sample preparation.[18][19][20]

Workflow for ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and a soft, lint-free wipe to remove any residues from previous analyses.[21]

  • Background Collection: Before analyzing the sample, a background spectrum must be collected.[18] This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which is then automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered 6-Amino-3-bromo-2-methoxybenzonitrile sample directly onto the center of the ATR crystal.[22]

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This is a critical step to ensure good, uniform contact between the solid sample and the crystal surface, which is necessary for a high-quality spectrum.[21][22]

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ over a range of 4000-500 cm⁻¹, averaging 16 to 32 scans to optimize the signal-to-noise ratio.

  • Data Processing: After acquisition, an ATR correction is often applied by the software. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum more comparable to a traditional transmission spectrum.[20]

  • Analysis: Interpret the corrected spectrum by identifying the key absorption bands and comparing their positions and relative intensities to the predicted values detailed in the table above.

Comparative Analysis: FTIR in the Analytical Toolkit

While FTIR is an exceptional tool for functional group identification, a comprehensive characterization of a novel or critical compound relies on complementary techniques.[23] Each method provides a different piece of the structural puzzle.

Sources

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of 6-Amino-3-bromo-2-methoxybenzonitrile's Crystal Structure via X-ray Diffraction

For correspondence: Abstract In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property and a prerequisi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For correspondence:

Abstract

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property and a prerequisite for understanding its biological activity. This guide provides an in-depth, expert-led protocol for the validation of the crystal structure of 6-Amino-3-bromo-2-methoxybenzonitrile, a novel compound with significant therapeutic potential. We will navigate the entire single-crystal X-ray diffraction (SCXRD) workflow, from crystal mounting to the final validation and deposition of the structural data. This document is intended for researchers, scientists, and drug development professionals seeking to not only generate high-quality crystallographic data but also to critically evaluate and validate their findings in line with the rigorous standards set by the International Union of Crystallography (IUCr).

Introduction: The Imperative of Structural Validation in Pharmaceutical Sciences

The precise arrangement of atoms in a molecule, its crystal packing, and intermolecular interactions are critical determinants of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction remains the gold standard for elucidating these structural details at the atomic level.[1][2][3] However, the generation of a preliminary structural model is merely the first step. Rigorous validation is essential to ensure the accuracy and reliability of the crystallographic data, thereby preventing costly downstream failures in drug development. This guide will use the case study of 6-Amino-3-bromo-2-methoxybenzonitrile to illustrate a best-practice approach to structural validation, emphasizing the "why" behind the "how" at each stage.

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a crystalline sample to a fully validated structure is a multi-step process that demands meticulous attention to detail.

Crystallographic Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Structure Solution cluster_2 Validation & Deposition Crystal Selection & Mounting Crystal Selection & Mounting Data Collection Data Collection Crystal Selection & Mounting->Data Collection Data Reduction & Integration Data Reduction & Integration Data Collection->Data Reduction & Integration Structure Solution Structure Solution Data Reduction & Integration->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Data Deposition Data Deposition Structure Validation->Data Deposition Structure_Validation_Process Refined_Model Refined Structural Model (CIF) Internal_Validation Internal Validation (R-factors, GooF, Fo-Fc) Refined_Model->Internal_Validation Geometric_Analysis Geometric Analysis (Bond Lengths, Angles) Refined_Model->Geometric_Analysis External_Validation External Validation (checkCIF/PLATON) Refined_Model->External_Validation Validated_Structure Validated Crystal Structure Internal_Validation->Validated_Structure Pass Revise_Model Revise Model Internal_Validation->Revise_Model Issues Found Geometric_Analysis->Validated_Structure Pass Geometric_Analysis->Revise_Model Issues Found External_Validation->Validated_Structure No Major Alerts External_Validation->Revise_Model Alerts Generated Revise_Model->Refined_Model Re-refine

Sources

Comparative

A Senior Application Scientist's Guide to Predicting and Measuring the Melting Points of 6-Amino-3-bromo-2-methoxybenzonitrile Isomers

Introduction: Beyond a Simple Number In the realm of synthetic chemistry and drug development, the melting point is a foundational characteristic of a crystalline solid. It serves as a critical indicator of purity and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Number

In the realm of synthetic chemistry and drug development, the melting point is a foundational characteristic of a crystalline solid. It serves as a critical indicator of purity and a key descriptor for compound identification. A sharp, defined melting range typically signifies a pure substance, while a broad and depressed range often points to the presence of impurities.[1] However, when comparing isomers—molecules with the same chemical formula but different atomic arrangements—the melting point transcends its role as a purity benchmark. It becomes a direct reflection of the molecule's three-dimensional structure and the intricate web of intermolecular forces that govern the stability of its crystal lattice.[2]

This guide addresses the melting point comparison of 6-Amino-3-bromo-2-methoxybenzonitrile and its positional isomers. As specific experimental data for this complete set of isomers is not widely published, this document provides a more powerful tool: a predictive framework grounded in first principles. We will explore the structural nuances of each isomer to predict their relative melting points and provide a rigorous, self-validating experimental protocol for their empirical determination.

The Isomers in Focus: A Structural Overview

The parent compound, 6-Amino-3-bromo-2-methoxybenzonitrile, and its isomers share the molecular formula C₈H₇BrN₂O. The variation in the placement of the amino (-NH₂), bromo (-Br), and methoxy (-OCH₃) groups on the benzonitrile framework dictates their physicochemical properties. For this guide, we will consider the parent compound and two representative positional isomers to illustrate the key principles.

  • Isomer A: 6-Amino-3-bromo-2-methoxybenzonitrile (CAS 1421312-11-9)[3][4]

  • Isomer B: 3-Amino-6-bromo-2-methoxybenzonitrile (CAS 2091528-20-8)[5][6]

  • Isomer C: 4-Amino-3-bromo-2-methoxybenzonitrile (Hypothetical for comparison)

Theoretical Framework: Why Isomers Have Different Melting Points

The energy required to disrupt a crystal lattice and transition a compound from solid to liquid is dictated by the strength of its intermolecular forces and the efficiency of its crystal packing.[2][7]

  • Intermolecular Forces: These are the attractive forces between neighboring molecules.

    • Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen of the nitrile group (-C≡N) and the oxygen of the methoxy group (-OCH₃) are hydrogen bond acceptors. The strength and extent of intermolecular hydrogen bonding is a primary determinant of the melting point.[8]

    • Dipole-Dipole Interactions: The electronegative bromine, oxygen, and nitrogen atoms create significant partial positive and negative charges across the molecule, leading to strong dipole-dipole attractions.

    • Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, increase with molecular surface area. While generally weaker, they contribute to the overall lattice energy.[9]

  • Molecular Symmetry and Crystal Packing: A molecule's shape profoundly impacts how tightly and symmetrically it can pack into a crystal lattice.[10] Highly symmetrical molecules often pack more efficiently, leading to a more stable crystal lattice that requires more energy to break apart, resulting in a higher melting point.[2][11] Conversely, awkward shapes or steric hindrance between bulky substituents can prevent optimal packing, lowering the melting point.[12]

Predictive Analysis of Melting Points

Based on the principles above, we can predict the relative melting points of our isomers. This analysis is summarized in the table below.

IsomerStructureKey Structural Features & Predicted Impact on Melting PointPredicted Relative Melting Point
Isomer A: 6-Amino-3-bromo-2-methoxybenzonitrileStructure of 6-Amino-3-bromo-2-methoxybenzonitrileThe amino and methoxy groups are ortho to each other. This proximity creates the potential for intramolecular hydrogen bonding between an N-H bond and the methoxy oxygen. This internal interaction can reduce the availability of the amino group for intermolecular hydrogen bonding, which is the primary force holding the crystal lattice together. This would be expected to lower the melting point relative to other isomers.Lowest
Isomer B: 3-Amino-6-bromo-2-methoxybenzonitrileStructure of 3-Amino-6-bromo-2-methoxybenzonitrileThe amino group is meta to the methoxy group and para to the bromo group. This arrangement prevents intramolecular hydrogen bonding, leaving the -NH₂ group fully available for strong intermolecular hydrogen bonding. The molecule has a moderate degree of symmetry. These factors suggest a higher melting point than Isomer A.Intermediate
Isomer C: 4-Amino-3-bromo-2-methoxybenzonitrileStructure of 4-Amino-3-bromo-2-methoxybenzonitrileThe amino group is para to the methoxy group, a placement that often leads to higher molecular symmetry. This increased symmetry allows for more efficient and stable crystal lattice packing.[11][13] The amino group is unhindered and fully available for extensive intermolecular hydrogen bonding. The combination of strong hydrogen bonding and efficient packing would predict the highest melting point among the three.Highest

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for obtaining an accurate melting range using a standard digital melting point apparatus (e.g., a Mel-Temp). The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.

Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, grind the crystalline sample into a fine powder using a clean mortar and pestle. This ensures uniform heat distribution.

    • Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high.

  • Rough Melting Point Determination (Optional but Recommended):

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute).

    • Record the approximate temperature range at which the sample melts. This provides a target for the precise measurement and saves time.

    • Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.

  • Precise Melting Point Determination:

    • Insert a new, properly packed capillary tube with the same sample.

    • Set the starting temperature to about 20 °C below the rough melting point and set a slow, controlled heating rate of 1-2 °C per minute. A slow ramp rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[14]

    • Observe the sample closely through the magnifying eyepiece.

    • Record T₁: The temperature at which the first drop of liquid appears in the sample.

    • Record T₂: The temperature at which the last solid crystal melts completely into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Repeatability:

    • Repeat the precise measurement at least two more times with fresh samples and new capillary tubes.

    • The results should be consistent within 1 °C. If not, re-evaluate sample purity, packing technique, or instrument calibration.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Validation prep1 Grind Sample to Fine Powder prep2 Pack Capillary Tube (2-3 mm height) prep1->prep2 Ensure homogeneity rough Rough Measurement (Ramp: 10-20°C/min) prep2->rough cool Cool Apparatus (20°C below rough MP) rough->cool precise Precise Measurement (Ramp: 1-2°C/min) cool->precise record Record T1 (First Drop) Record T2 (Last Crystal) precise->record Observe closely report Report Range (T1 - T2) record->report validate Repeat 2x for Consistency report->validate final Final Verified Melting Range validate->final Results consistent within 1°C

Caption: Workflow for accurate melting point determination.

Visualizing the Structure-Property Relationship

The relationship between a molecule's isomeric form and its final melting point is a cascade of cause and effect, from molecular structure to bulk physical properties.

G cluster_properties Molecular & Intermolecular Properties isomer Isomeric Structure (Substituent Position) symmetry Molecular Symmetry isomer->symmetry intermol Intermolecular Forces (H-Bonding, Dipole-Dipole) isomer->intermol intramol Intramolecular H-Bonding (Steric Proximity) isomer->intramol can reduce intermolecular forces packing Crystal Lattice Packing Efficiency symmetry->packing High symmetry improves packing energy Crystal Lattice Energy (Stability) intermol->energy Strong forces increase energy intramol->energy Reduces intermolecular contribution packing->energy Efficient packing increases energy mp Melting Point energy->mp Higher energy requires higher temperature to overcome

Caption: The influence of isomerism on melting point.

Conclusion

While direct experimental melting points for the complete isomeric series of 6-Amino-3-bromo-2-methoxybenzonitrile are not cataloged, a robust predictive analysis is possible. By dissecting the molecular structure of each isomer, we can anticipate the dominant intermolecular forces and the efficiency of crystal packing. Isomers capable of forming extensive, unhindered intermolecular hydrogen bonds and possessing higher molecular symmetry are predicted to have higher melting points. Conversely, isomers where intramolecular hydrogen bonding is possible or where steric hindrance disrupts efficient packing are expected to melt at lower temperatures. This guide provides both the theoretical foundation for making such predictions and the practical, detailed methodology required to verify them in the laboratory, empowering researchers to connect molecular structure to macroscopic properties.

References

  • LibreTexts. (2020). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Chemistry LibreTexts. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Westlab. (2023). Measuring the Melting Point. [Link]

  • ChemistryTalk. (2024). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • Quora. (2016). Why do the isomers have different melting points?[Link]

  • Taylor & Francis Online. (2026). Photoisomerisation and liquid crystal properties of azobenzimidazole derivatives with ester linkage. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. [Link]

  • ResearchGate. (2025). Studies on the hydrogen bonding of aniline's derivatives by FT-IR. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. [Link]

  • Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • NextSDS. (n.d.). 3-amino-6-bromo-2-methoxybenzonitrile — Chemical Substance Information. [Link]

  • LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • ResearchGate. (2015). DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • ResearchGate. (n.d.). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. [Link]

  • PubChemLite. (n.d.). 3-amino-6-bromo-2-methoxybenzonitrile (C8H7BrN2O). [Link]

  • Chemcia Scientific, LLC. (n.d.). 6-Amino-3-bromo-2-methoxy-benzonitrile-Information. [Link]

  • NextSDS. (n.d.). 6-AMino-3-broMo-2-Methoxy-benzonitrile — Chemical Substance Information. [Link]

  • ResearchGate. (2021). Properties and interactions – melting point of tribromobenzene isomers. [Link]

  • Chemsrc. (2025). 2-Amino-5-bromo-4-methoxybenzonitrile | CAS#:1173713-05-7. [Link]

  • NIST. (n.d.). 4-Bromo-2-methylbenzonitrile. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 3-Bromoanisole. [Link]

  • PubChem. (n.d.). 2-Amino-4-bromobenzonitrile. [Link]

  • PubChem. (n.d.). 3-Methoxybenzonitrile. [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. [Link]

  • Gdansk University of Technology. (2022). Properties and interactions – melting point of tribromobenzene isomers. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 6-Amino-3-bromo-2-methoxybenzonitrile

As a drug development professional or laboratory researcher, handling multi-functionalized halogenated aromatics requires moving beyond basic safety data sheets. To ensure absolute operational safety and scientific integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a drug development professional or laboratory researcher, handling multi-functionalized halogenated aromatics requires moving beyond basic safety data sheets. To ensure absolute operational safety and scientific integrity, this guide deconstructs the structural hazards of 6-Amino-3-bromo-2-methoxybenzonitrile and provides a self-validating, field-proven handling framework.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the structure-activity relationship of the molecule's hazards. 6-Amino-3-bromo-2-methoxybenzonitrile presents a triad of specific chemical risks:

  • Primary Aromatic Amine (Aniline Core): Aromatic amines are highly lipid-soluble and readily absorbed through intact skin. Once in the bloodstream, they can be oxidized into reactive electrophiles that cause methemoglobinemia (impairing the blood's oxygen-carrying capacity) and present significant mutagenic and carcinogenic risks.

  • Benzonitrile Moiety: Acute toxicity testing demonstrates that while benzonitriles typically do not liberate free cyanide gas in vivo, they are severe ocular and respiratory irritants[1]. Overexposure can lead to central nervous system depression, nausea, and pulmonary edema[1].

  • Bromine & Methoxy Substituents: The addition of a heavy halogen (bromine) alongside an electron-donating methoxy group significantly increases the molecule's overall lipophilicity (LogP). This enhances its ability to rapidly permeate standard laboratory glove materials and biological membranes, acting as a highly efficient carrier for the toxic aniline core.

Quantitative Data & Operational Thresholds

Summarizing the quantitative parameters ensures that engineering controls and emergency responses are calibrated accurately.

Table 1: Physicochemical & Operational Data Summary

ParameterValue / GuidelineSource
CAS Number 1421312-11-9
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Fume Hood Face Velocity 80 - 120 fpm
Emergency Eye Wash Time Minimum 15 minutes[2]
Minor Spill Threshold < 1 Liter or < 50 grams[3]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard thin nitrile examination gloves. The lipophilic nature of halogenated aromatic amines requires a robust, chemically resistant barrier system.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Butyl rubber or Viton™ gloves.Standard nitrile degrades rapidly upon contact with halogenated organics. Viton provides a superior barrier against permeation by lipophilic aromatic amines[4].
Eye Protection ANSI Z87.1 tight-fitting safety goggles.Benzonitrile derivatives cause severe eye irritation. Goggles prevent vapor and dust ingress far better than standard safety glasses[1].
Body Protection Flame-resistant (FR) lab coat; closed-toe non-porous shoes.Prevents dermal absorption of ambient dust or micro-spills. Porous shoes trap chemicals against the skin[2].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Required if weighing outside a hood to prevent inhalation of fine crystalline dust, which can cause systemic toxicity[5].
Operational Plan: Step-by-Step Handling Protocol

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the prior validation check is successful.

Step 1: Pre-Operational Validation

  • Action: Conduct operations inside a certified Class II Type A2 or B2 chemical fume hood[4].

  • Validation: Check the fume hood monitor. Ensure face velocity is between 80-120 feet per minute (fpm). Verify the sash is positioned at or below the indicated safe operating height.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static spatula to transfer the solid. Weigh the material directly inside the fume hood using an enclosed analytical balance to prevent aerosolization of the powder.

  • Validation: Observe the powder during transfer. If static cling causes particles to repel or fly, use a static ionizer before proceeding to prevent environmental contamination.

Step 3: Reaction Setup

  • Action: Dissolve the compound in the chosen solvent (e.g., DMF, DMSO, or DCM) within a sealed reaction vessel. Purge the headspace with an inert gas (Nitrogen or Argon) to prevent oxidative degradation of the amine.

  • Validation: Ensure all joints are sealed with PTFE sleeves or grease and secured with Keck clips before removing the vessel from the fume hood.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and fume hood surface with a solvent-dampened disposable wipe (e.g., isopropanol), followed by a standard soap and water wipe.

  • Validation: Visually inspect the area for any residual yellow/brown powder (characteristic of many brominated anilines).

G Start Pre-Operation: Verify Fume Hood & PPE Weigh Weighing: Use Anti-static Spatula in Enclosed Balance Start->Weigh Transfer Transfer: Sealed Container to Reaction Vessel Weigh->Transfer React Reaction Setup: Purge with Inert Gas (N2/Ar) Transfer->React Decon Decontamination: Clean Surfaces with Appropriate Solvent React->Decon Waste Waste Disposal: Segregate Halogenated Organic Waste Decon->Waste

Workflow for the safe handling and processing of 6-Amino-3-bromo-2-methoxybenzonitrile.

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical due to the compound's severe toxicity to aquatic life and human health[6].

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to clean a spill alone[3].

  • Protect: Don appropriate spill-response PPE (Viton gloves, splash goggles, and a respirator if the spill is outside the fume hood)[2].

  • Contain: DO NOT ADD WATER. Water can spread the lipophilic compound. Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or polypropylene-based absorbent pads)[2].

  • Collect: Use a non-sparking tool to scoop the absorbed mixture into a clear, compatible plastic bag[2].

  • Decontaminate: Wash the spill surface with a specialized or a mild acidic solution (to protonate the amine, increasing aqueous solubility for removal), followed by soap and water[7].

SpillResponse Spill Spill Occurs Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<1L / <50g) Inside Hood Assess->Minor Major Major Spill (>1L / >50g) or Outside Hood Assess->Major PPE Don Spill PPE (Viton Gloves, Respirator) Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Dispose Double Bag & Label as Hazardous Absorb->Dispose

Logical decision tree for managing 6-Amino-3-bromo-2-methoxybenzonitrile spills.

Waste Disposal Protocols

6-Amino-3-bromo-2-methoxybenzonitrile must be treated as highly hazardous chemical waste, as it is toxic to aquatic ecosystems with long-lasting effects[6].

  • Solid Waste: Place all contaminated consumables (weigh boats, spatulas, gloves, paper towels) into a solid hazardous waste container lined with a heavy-duty bag. Double bag the waste and label the bag with the contents[2].

  • Liquid Waste: Segregate organic solutions containing this compound into a designated "Halogenated Organic Waste" carboy. Do not mix with highly acidic waste, as the nitrile group can hydrolyze under strongly acidic conditions, potentially generating unwanted byproducts.

  • Labeling: Clearly label all waste containers with "Toxic", "Environmental Hazard", and list the full chemical name. Never use abbreviations.

References
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL:[Link]

  • Lab Safety Plan - Accidents, Emergencies and Chemical Spills. Kent State University. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-3-bromo-2-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
6-Amino-3-bromo-2-methoxybenzonitrile
© Copyright 2026 BenchChem. All Rights Reserved.